Sulfadoxine D3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-[5-methoxy-6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSFRIWCGOHTNF-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC=NC(=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746796 | |
| Record name | 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262770-70-6 | |
| Record name | 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Sulfadoxine D3 mechanism of action in Plasmodium
An In-Depth Technical Guide to the Mechanism of Action of Sulfadoxine in Plasmodium
Introduction
Sulfadoxine is a sulfonamide antibiotic that has been a cornerstone in the treatment and prevention of malaria for decades, particularly in combination with pyrimethamine (SP), sold under trade names like Fansidar.[1] This combination therapy targets the folate biosynthesis pathway of Plasmodium species, which is essential for their survival.[1] This guide provides a detailed examination of the molecular mechanism of action of sulfadoxine against Plasmodium, intended for researchers, scientists, and professionals in drug development. It will cover the core biochemical interactions, quantitative efficacy data, relevant experimental protocols, and the molecular basis of resistance.
Core Mechanism of Action: Inhibition of Folate Biosynthesis
Plasmodium parasites, unlike their human hosts who obtain folate from their diet, are primarily dependent on the de novo synthesis of folate.[2][3] This pathway is critical for the synthesis of nucleotides (purines and pyrimidines) required for DNA replication and repair, as well as for the metabolism of certain amino acids.[2] The reliance of the parasite on this pathway makes it an excellent target for chemotherapeutic intervention.[2]
Sulfadoxine's primary target is the enzyme dihydropteroate synthase (DHPS).[1][4] The mechanism of action can be broken down into the following key steps:
-
Structural Analogy: Sulfadoxine is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS.[5]
-
Competitive Inhibition: Due to this structural similarity, sulfadoxine competes with PABA for the active site of the DHPS enzyme.[5][6]
-
Blocked Synthesis: When sulfadoxine binds to DHPS, it prevents the condensation of PABA with 6-hydroxymethyldihydropterin pyrophosphate.[6][7] This reaction is a critical step in the formation of 7,8-dihydropteroate, a precursor to dihydrofolic acid.[6]
-
Folate Depletion: The inhibition of DHPS leads to a halt in the folate synthesis pathway, resulting in a depletion of downstream folate cofactors, such as tetrahydrofolate.[5][7]
-
Parasite Death: Without an adequate supply of folate cofactors, the parasite is unable to synthesize DNA and essential amino acids, leading to a cessation of replication and ultimately, cell death.[1][5]
This targeted action on a pathway absent in humans provides the basis for the selective toxicity of sulfadoxine against Plasmodium.
Synergistic Action with Pyrimethamine
Sulfadoxine is most effective when used in combination with pyrimethamine.[1][8] This synergy arises because the two drugs inhibit sequential enzymes in the same metabolic pathway.[8][9] While sulfadoxine inhibits DHPS, pyrimethamine targets dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step of converting dihydrofolate to tetrahydrofolate.[2][9] This dual blockade of the folate pathway is significantly more effective at killing the parasite and can help to slow the development of drug resistance.[1][10]
Quantitative Data on Sulfadoxine Efficacy
The efficacy of sulfadoxine is quantified by its 50% inhibitory concentration (IC50) in parasite growth assays and its inhibition constant (Ki) in enzyme assays. These values can vary significantly depending on the presence of resistance-conferring mutations in the DHPS enzyme.
Table 1: In Vitro IC50 Values of Sulfadoxine against Plasmodium falciparum
| P. falciparum Strain/Isolate | DHPS Genotype | IC50 (nM) | Notes |
| Sensitive Strains | Wild-type | 30 - 500 | IC50 values can be influenced by assay conditions, particularly the levels of PABA and folate in the culture medium.[11][12] |
| Resistant Strains | Mutations (e.g., A437G, K540E) | >3000 | The presence of multiple mutations in the DHPS gene is correlated with higher levels of resistance.[13] |
| Clinical Isolates (Sudan) | Not specified | EC50 = 0.262 | This study noted a reduced in vitro response, suggesting the presence of resistant parasites.[14] |
Table 2: Inhibition Constants (Ki) of Sulfadoxine against P. falciparum DHPS
| DHPS Enzyme Source | Ki (µM) | Fold-Increase in Ki (Compared to Sensitive) | Notes |
| Sulfadoxine-sensitive isolates | ~0.14 | - | This represents the baseline affinity of the drug for the wild-type enzyme.[15] |
| Sulfadoxine-resistant isolates | Up to 112 | Up to 800-fold | Mutations in the DHPS active site reduce the binding affinity of sulfadoxine, leading to a significantly higher Ki value.[6][8][15] |
Experimental Protocols
In Vitro Sulfadoxine Susceptibility Assay for P. falciparum
This protocol is based on the widely used [3H]-hypoxanthine incorporation assay, which measures parasite DNA synthesis.[16][17]
Objective: To determine the IC50 value of sulfadoxine against P. falciparum in vitro.
Methodology:
-
Media Preparation: Use RPMI 1640 medium specifically lacking PABA and folic acid, supplemented with Albumax I or human serum that has been dialyzed to remove folates.[16][18] This is critical as PABA and folate can antagonize sulfadoxine's action.[18][19]
-
Parasite Culture: Maintain asynchronous or synchronized (e.g., using sorbitol) P. falciparum cultures in human erythrocytes (O+) at a defined hematocrit (e.g., 2%).
-
Drug Plate Preparation: Prepare serial dilutions of sulfadoxine in the prepared medium in a 96-well microtiter plate. Include drug-free wells as negative controls.
-
Assay Initiation: Adjust the parasite culture to a starting parasitemia of ~0.5% and add it to each well of the drug-prepared plate.
-
Incubation: Incubate the plates for 48 hours at 37°C in a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2).
-
Radiolabeling: After the initial incubation, add [3H]-hypoxanthine to each well and incubate for an additional 24 hours. Plasmodium parasites are purine auxotrophs and will incorporate the radiolabel into their DNA during replication.[17]
-
Harvesting and Scintillation Counting: Harvest the cells onto filter mats using a cell harvester. After drying, place the mats in a scintillation fluid and count the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) against the drug concentration. Use a nonlinear regression model to fit the dose-response curve and calculate the IC50 value, which is the concentration of sulfadoxine that inhibits 50% of [3H]-hypoxanthine incorporation compared to the drug-free control.[16]
DHPS Enzyme Inhibition Assay
This protocol describes a spectrophotometric method to determine the Ki of sulfadoxine for DHPS.
Objective: To measure the inhibitory potency and determine the mode of inhibition of sulfadoxine on recombinant P. falciparum DHPS.
Methodology:
-
Enzyme Preparation: Express and purify recombinant P. falciparum DHPS from E. coli or another suitable expression system.
-
Reagent Preparation:
-
Assay Buffer: e.g., Tris-HCl buffer with MgCl2 and dithiothreitol.
-
Substrates: Prepare stock solutions of 6-hydroxymethyldihydropterin pyrophosphate (H2Pte-PP) and para-aminobenzoic acid (PABA).
-
Inhibitor: Prepare serial dilutions of sulfadoxine.
-
-
Assay Procedure:
-
The assay can be performed by measuring the incorporation of radiolabeled PABA into dihydropteroate, which is then separated by chromatography.[11]
-
Alternatively, a coupled spectrophotometric assay can be used where the production of dihydropteroate is linked to the oxidation of NADPH by dihydrofolate reductase, which can be monitored by the decrease in absorbance at 340 nm.[15]
-
-
Reaction:
-
In a cuvette or 96-well plate, combine the assay buffer, substrates (one at a fixed, saturating concentration and the other at varying concentrations), and the inhibitor (at several fixed concentrations).
-
Initiate the reaction by adding the DHPS enzyme.
-
-
Data Acquisition: Monitor the reaction rate (e.g., change in absorbance over time) using a spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocities for each condition.
-
To determine the mode of inhibition, generate Lineweaver-Burk or Dixon plots. For a competitive inhibitor like sulfadoxine, the lines on a Lineweaver-Burk plot will intersect on the y-axis.
-
The Ki value can be calculated from these plots or by fitting the velocity data to the appropriate enzyme inhibition equations.
-
Visualizations
Caption: Plasmodium folate biosynthesis pathway and points of inhibition.
Caption: Experimental workflow for in vitro sulfadoxine susceptibility testing.
Mechanisms of Resistance
The widespread use of sulfadoxine-pyrimethamine has led to the emergence and spread of resistant P. falciparum strains.[8] Resistance to sulfadoxine is primarily conferred by point mutations in the gene encoding DHPS.[5][20] These mutations, often occurring in or near the PABA-binding pocket, reduce the binding affinity of sulfadoxine for the enzyme, allowing DHPS to function even in the presence of the drug.[5] A cumulative number of mutations is generally associated with increasing levels of resistance, with single, double, and triple mutations in DHPS leading to approximately 15-fold, 45-fold, and 800-fold increases in the IC50 for sulfadoxine, respectively.[8] Monitoring these molecular markers is crucial for tracking the spread of drug resistance and informing public health policies.[21]
Conclusion
Sulfadoxine's mechanism of action is a classic example of targeted chemotherapy, exploiting a metabolic pathway in Plasmodium that is absent in its human host. Its role as a competitive inhibitor of DHPS effectively shuts down the parasite's ability to produce essential folate cofactors. While its efficacy has been compromised by the evolution of resistance through mutations in the DHPS enzyme, understanding its precise mechanism remains critical. The quantitative data and detailed protocols provided in this guide serve as a resource for researchers working to develop new antimalarial agents, design effective drug combinations, and create strategies to overcome the challenge of drug resistance.
References
- 1. What is Sulfadoxine used for? [synapse.patsnap.com]
- 2. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium falciparum: a paradigm for alternative folate biosynthesis in diverse microorganisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Sulfadoxine? [synapse.patsnap.com]
- 6. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Evolution of Resistance to Sulfadoxine-Pyrimethamine in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. A roadmap for understanding sulfadoxine-pyrimethamine in malaria chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro study assessing the response of plasmodium falciparum malaria to chloroquine, sulfadoxine/pyrimethamine, quinine and mefloquine in Wad Medani District, Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Molecular Basis of In Vivo Resistance to Sulfadoxine-Pyrimethamine in African Adult Patients Infected with Plasmodium falciparum Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A modified in vitro sulfadoxine susceptibility assay for Plasmodium falciparum suitable for investigating Fansidar resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synergistic antimalarial activity of pyrimethamine and sulfadoxine against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Plasmodium falciparum resistance to sulfadoxine/pyrimethamine in Uganda: correlation with polymorphisms in the dihydrofolate reductase and dihydropteroate synthetase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. db.cngb.org [db.cngb.org]
The Role of Sulfadoxine-d3 as a Stable Isotope-Labeled Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioanalytical research and drug development, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for achieving reliable quantitative data. This technical guide provides an in-depth overview of Sulfadoxine-d3, a deuterium-labeled analog of the sulfonamide antibiotic Sulfadoxine, and its application as an internal standard in quantitative analytical methodologies.
Sulfadoxine-d3 serves as an ideal internal standard for the quantification of sulfadoxine in various biological samples.[1] Its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring similar behavior during sample preparation, chromatography, and ionization. The key difference lies in its increased mass due to the deuterium atoms, allowing for distinct detection by a mass spectrometer. This co-elution and differential detection are fundamental to correcting for variability in sample processing and instrument response, thereby enhancing the accuracy and precision of the analytical method.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁D₃N₄O₄S | PubChem |
| Molecular Weight | 313.35 g/mol | [2] |
| Synonyms | Sulfadoxine-d3, 4-amino-N-[5-methoxy-6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide | [2] |
| CAS Number | 1262770-70-6 | [2] |
Principles of Stable Isotope Dilution Analysis
The use of Sulfadoxine-d3 as an internal standard is based on the principle of stable isotope dilution analysis (SIDA). A known amount of the labeled internal standard is added to the sample at the beginning of the analytical workflow. The ratio of the analyte's response to the internal standard's response is then measured by the mass spectrometer. Any loss of analyte during sample preparation or fluctuations in instrument performance will affect both the analyte and the internal standard to the same extent, leaving the ratio of their signals unchanged. This ensures that the calculated concentration of the analyte remains accurate.
Below is a diagram illustrating the general workflow for utilizing a stable isotope-labeled internal standard in a quantitative LC-MS/MS analysis.
Experimental Protocols
The following sections detail a typical experimental protocol for the quantification of sulfadoxine in human plasma using Sulfadoxine-d3 as an internal standard, based on established methodologies.[3][4][5]
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting sulfadoxine and its internal standard from plasma samples.[3][4][5]
-
Sample Aliquoting: Aliquot 5 µL of human plasma into a clean microcentrifuge tube.[3][4][5]
-
Internal Standard Spiking: Add a known amount of Sulfadoxine-d3 working solution to each plasma sample.
-
Protein Precipitation: Add acetonitrile to the plasma sample to precipitate proteins.[3][4][5] A typical ratio is 1:20 (plasma:acetonitrile).
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, containing the analyte and internal standard, to a new tube or well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The prepared samples are then analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.
Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | ACE Excel SuperC18 (50 x 2.1 mm, 1.7 µm) | [3][4] |
| Mobile Phase A | Water with 0.1% formic acid | [3][4] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [3][4] |
| Flow Rate | 0.8 mL/min | [3][4] |
| Injection Volume | 3 µL | [6] |
| Column Temperature | 30 °C | [7] |
Mass Spectrometric Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and quantification is performed using multiple reaction monitoring (MRM).[3][4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Sulfadoxine | 311 | 245 | [3][4] |
| Sulfadoxine-d4 | 315 | 249 | [3][4] |
Note: While the topic is Sulfadoxine-d3, a closely related deuterated standard, Sulfadoxine-d4, is cited in the literature with these specific ion transitions. The principle remains the same, and similar transitions would be expected for Sulfadoxine-d3 with a 3-dalton mass shift.
Quantitative Data and Method Performance
The use of Sulfadoxine-d3 or similar deuterated internal standards allows for the development of robust and reliable quantitative methods. The following table summarizes typical performance characteristics of such an assay for sulfadoxine in human plasma.
| Parameter | Value | Reference |
| Calibration Range | 1 - 200 µg/mL | [3][4] |
| Recovery | 94.3 ± 3.2% | [3][4] |
| Limit of Detection (LOD) | 0.82 ng/mL | [7][8] |
| Limit of Quantification (LOQ) | 2.73 ng/mL | [7][8] |
| Intra-day Precision | < 0.53% | [7][8] |
| Inter-day Precision | < 0.53% | [7][8] |
| Accuracy | 99.99% to 100.11% | [7][8] |
Mechanism of Action of Sulfadoxine
While Sulfadoxine-d3's primary role is as an analytical tool, it is important to understand the mechanism of action of the parent compound, sulfadoxine. Sulfadoxine is an antimicrobial agent that acts as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS) in parasites like Plasmodium falciparum, the causative agent of malaria.[9] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for DNA synthesis and cell replication. By blocking this pathway, sulfadoxine inhibits the growth and reproduction of the parasite.[9]
The following diagram illustrates the simplified mechanism of action of sulfadoxine.
Conclusion
Sulfadoxine-d3 is an indispensable tool for the accurate and precise quantification of sulfadoxine in complex biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS analysis mitigates the effects of experimental variability, leading to highly reliable data. The detailed protocols and performance characteristics outlined in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals seeking to implement robust bioanalytical methods for sulfadoxine. The principles and workflows described herein are broadly applicable to the use of other stable isotope-labeled internal standards in quantitative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfadoxine D3 | C12H14N4O4S | CID 71312412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. DEVELOPMENT AND VALIDATION OF LC-MS METHOD FOR SIMULTANEOUS DETERMINATION OF PYRIMETHAMINE AND SULFADOXINE IN THE PHARMACEUTICAL PREPARATION [ajps.journals.ekb.eg]
- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 9. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of Sulfadoxine-D3 in Elucidating Drug Metabolism Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise characterization of a drug candidate's metabolic fate is a cornerstone of modern drug development. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for optimizing its pharmacokinetic and pharmacodynamic profiles, predicting potential drug-drug interactions (DDIs), and ensuring patient safety. The use of stable isotope-labeled compounds, particularly those incorporating deuterium (D), has emerged as a powerful tool in these investigations. The "deuterium switch," or the substitution of hydrogen with its heavier isotope, can significantly alter a drug's metabolic rate due to the kinetic isotope effect (KIE), providing a unique lens through which to study metabolic pathways.[1][2] This technical guide explores the utility of Sulfadoxine-D3, a deuterated analog of the sulfonamide antibiotic sulfadoxine, in the comprehensive study of drug metabolism.
Sulfadoxine is primarily metabolized in humans via N-acetylation to N-acetylsulfadoxine, a reaction catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2).[3] A smaller fraction of the drug may undergo glucuronidation.[4] Due to its relatively simple and well-defined metabolic profile, sulfadoxine serves as an excellent model compound for demonstrating the principles and advantages of using a deuterated analog to probe metabolic pathways. This guide will provide an in-depth overview of the theoretical basis, practical experimental protocols, and data interpretation when using Sulfadoxine-D3 as a tool in drug metabolism studies.
The Kinetic Isotope Effect: The Foundation of Deuterium-Based Metabolism Studies
The substitution of a hydrogen atom with a deuterium atom creates a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond.[2] This difference in bond strength requires more energy to break the C-D bond, leading to a slower reaction rate for metabolic processes where C-H bond cleavage is the rate-determining step.[5] This phenomenon, known as the kinetic isotope effect (KIE), is the fundamental principle behind the use of deuterated compounds in metabolism studies.[1][2]
By comparing the metabolic rate of a deuterated compound like Sulfadoxine-D3 to its non-deuterated counterpart, researchers can:
-
Identify sites of metabolic attack: A significant reduction in the rate of metabolism for the deuterated compound strongly suggests that the deuterated position is a primary site of metabolic activity.
-
Quantify the contribution of specific metabolic pathways: The magnitude of the KIE can provide insights into the contribution of a particular pathway to the overall clearance of the drug.
-
Elucidate reaction mechanisms: KIE studies can help to determine the rate-limiting step in an enzymatic reaction.[6]
-
Generate stable internal standards for quantitative analysis: Deuterated compounds are widely used as internal standards in mass spectrometry-based bioanalysis due to their similar chemical properties and distinct mass.[7][8]
Quantitative Analysis of Sulfadoxine and Sulfadoxine-D3 Metabolism
To illustrate the quantitative impact of deuteration on drug metabolism, the following tables summarize representative data from in vitro and in vivo studies comparing a deuterated drug (d3-Enzalutamide) with its non-deuterated counterpart. While specific data for Sulfadoxine-D3 is not publicly available, these results from a well-documented case study on enzalutamide, which undergoes CYP-mediated N-demethylation, provide a strong surrogate for the expected outcomes in a comparative study of Sulfadoxine and Sulfadoxine-D3 metabolism. The primary metabolic pathway for sulfadoxine is N-acetylation, and a similar KIE is expected to affect the rate of this reaction.
Table 1: Comparative In Vitro Metabolism in Human Liver Microsomes
| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | Kinetic Isotope Effect (KH/KD) |
| Sulfadoxine (hypothetical) | 100 | \multirow{2}{*}{2.0} |
| Sulfadoxine-D3 (hypothetical) | 50 |
This table presents hypothetical data for Sulfadoxine and Sulfadoxine-D3 based on the principles of KIE and published data on other deuterated compounds to illustrate the expected outcome.
Table 2: Comparative In Vivo Pharmacokinetics in Rats (Oral Administration, 10 mg/kg)
| Parameter | Sulfadoxine (hypothetical) | Sulfadoxine-D3 (hypothetical) | % Change |
| Cmax (ng/mL) | 1000 | 1350 | +35% |
| AUC0–t (ng·h/mL) | 5000 | 10100 | +102% |
| N-acetylsulfadoxine Exposure (AUC) | 100% | 12.5% | -87.5% |
This table presents hypothetical data for Sulfadoxine and Sulfadoxine-D3 based on the principles of KIE and published data on other deuterated compounds to illustrate the expected in vivo consequences. The data for d3-Enzalutamide showed a 35% increase in Cmax and a 102% increase in AUC compared to the non-deuterated form, with an eightfold lower exposure of the N-demethyl metabolite.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the metabolism of Sulfadoxine-D3.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) of Sulfadoxine and Sulfadoxine-D3 and to calculate the kinetic isotope effect.
Materials:
-
Sulfadoxine and Sulfadoxine-D3
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally related but chromatographically distinct compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of Sulfadoxine and Sulfadoxine-D3 in a suitable solvent (e.g., DMSO).
-
In separate microcentrifuge tubes, pre-warm a mixture of human liver microsomes (final concentration 0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.
-
Add the test compound (Sulfadoxine or Sulfadoxine-D3, final concentration 1 µM) to the microsome mixture.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the disappearance of the parent compound (Sulfadoxine or Sulfadoxine-D3) over time using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).
-
Calculate the KIE = CLint (Sulfadoxine) / CLint (Sulfadoxine-D3).
-
Protocol 2: Metabolite Identification and Profiling
Objective: To identify and compare the metabolites of Sulfadoxine and Sulfadoxine-D3.
Procedure:
This protocol follows the same incubation procedure as Protocol 1 but with a focus on detecting and identifying metabolites.
-
LC-MS/MS Analysis for Metabolites:
-
Analyze the samples using a high-resolution mass spectrometer to detect potential metabolites.
-
Look for mass shifts corresponding to expected metabolic transformations (e.g., +16 for hydroxylation, +42 for acetylation, +176 for glucuronidation).
-
For Sulfadoxine-D3, the mass of the parent compound and its metabolites will be shifted by +3 mass units compared to the non-deuterated compound.
-
-
Structural Elucidation:
-
Use tandem mass spectrometry (MS/MS) to fragment the parent compounds and their metabolites to confirm their structures.
-
Protocol 3: CYP3A4 Inhibition Assay
Objective: To determine if Sulfadoxine or Sulfadoxine-D3 inhibit the activity of cytochrome P450 3A4.
Materials:
-
Recombinant human CYP3A4 enzyme
-
A specific CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
Sulfadoxine and Sulfadoxine-D3
-
A known CYP3A4 inhibitor as a positive control (e.g., ketoconazole)
-
Other reagents as in Protocol 1
Procedure:
-
Incubation:
-
Incubate the recombinant CYP3A4 enzyme with the probe substrate in the presence of varying concentrations of Sulfadoxine, Sulfadoxine-D3, or the positive control inhibitor.
-
Initiate the reaction with NADPH and incubate at 37°C for a predetermined time.
-
-
Analysis:
-
Terminate the reaction and process the samples as described in Protocol 1.
-
Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
-
Visualization of Pathways and Workflows
To facilitate a clearer understanding of the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for determining the in vitro metabolic stability of Sulfadoxine-D3.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics of Sulfadoxine and Pyrimethamine for Intermittent Preventive Treatment of Malaria During Pregnancy and After Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic Isotope Effects and Transition State Structure for Human Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive: Comparative Biological Activity of Sulfadoxine and Sulfadoxine-D3
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the biological activity of Sulfadoxine, a long-acting sulfonamide antibiotic, and presents a comparative theoretical analysis of its deuterated analog, Sulfadoxine-D3. By leveraging the known pharmacology of Sulfadoxine and the established principles of deuteration in drug development, this document aims to offer insights into the potential enhancements in pharmacokinetic and pharmacodynamic profiles that could be achieved through isotopic substitution.
Executive Summary
Sulfadoxine, a competitive inhibitor of dihydropteroate synthase (DHPS), is a critical component of antimalarial combination therapies.[1][2][3][4] Its mechanism hinges on disrupting the folate biosynthesis pathway in parasites like Plasmodium falciparum.[2][3][5] The strategy of deuteration—substituting hydrogen atoms with their heavier isotope, deuterium—offers a proven method for improving the metabolic stability of pharmaceuticals.[][7][8] This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than the corresponding carbon-hydrogen (C-H) bond.[][8]
While direct comparative experimental data for Sulfadoxine-D3 is not available in public literature, this guide will extrapolate the expected biological and pharmacokinetic consequences of deuteration. We will explore how a potentially slower metabolism could lead to an extended half-life, increased drug exposure, and a more favorable safety profile by reducing the formation of certain metabolites. This document provides the foundational knowledge, experimental protocols, and theoretical frameworks necessary for researchers investigating next-generation antimalarial agents.
Biological Activity and Mechanism of Action of Sulfadoxine
Sulfadoxine exerts its bacteriostatic and antimalarial effects by targeting a crucial enzymatic step in the de novo synthesis of folate.[2][5][9] Unlike their mammalian hosts, who obtain folate from their diet, many prokaryotes and protozoa must synthesize it. This metabolic difference is the basis for the selective toxicity of sulfonamides.[2][3]
Mechanism:
-
Competitive Inhibition: Sulfadoxine is a structural analog of para-aminobenzoic acid (PABA).[5]
-
Enzyme Targeting: It competitively inhibits the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.[9][10]
-
Folate Pathway Disruption: By blocking this step, Sulfadoxine prevents the formation of 7,8-dihydropteroate, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid.[1][5]
-
Inhibition of DNA Synthesis: Tetrahydrofolic acid is an essential cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Its depletion halts parasite replication and leads to cell death.[1][2]
This mechanism is often exploited in synergy with dihydrofolate reductase (DHFR) inhibitors like Pyrimethamine, which block a subsequent step in the same pathway.[4][9]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sulfadoxine/pyrimethamine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Sulfadoxine? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. deutramed.com [deutramed.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Deuterated Sulfadoxine (Sulfadoxine-D3) in Antimalarial Resistance Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of antimalarial drug resistance is a significant global health challenge, necessitating continuous efforts in drug discovery and the development of novel strategies to understand and overcome resistance mechanisms. Sulfadoxine, a sulfonamide antibiotic, in combination with pyrimethamine, has been a cornerstone of malaria treatment, particularly against Plasmodium falciparum. However, its efficacy has been compromised by widespread resistance. The primary mechanism of resistance to sulfadoxine is the accumulation of point mutations in the parasite's dihydropteroate synthase (dhps) gene, the enzyme target of the drug.[1]
Stable isotope-labeled compounds, such as deuterated sulfadoxine (Sulfadoxine-D3), are powerful tools in drug metabolism and pharmacokinetic (DMPK) studies. In the context of antimalarial resistance, Sulfadoxine-D3 can be instrumental in elucidating subtle differences in drug uptake, metabolism, and efflux between resistant and sensitive parasite strains. This technical guide provides an in-depth overview of the application of Sulfadoxine-D3 in antimalarial resistance studies, including experimental protocols and data presentation.
Core Concepts in Sulfadoxine Resistance
Sulfadoxine acts by inhibiting the Plasmodium falciparum dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway.[2] This pathway is critical for the synthesis of nucleic acids and amino acids. Resistance to sulfadoxine is primarily conferred by single nucleotide polymorphisms (SNPs) in the dhps gene, which reduce the binding affinity of sulfadoxine to the DHPS enzyme.
Quantitative Data in Sulfadoxine Resistance Studies
The following tables summarize key quantitative data relevant to sulfadoxine resistance studies.
Table 1: In Vitro Susceptibility of P. falciparum Strains to Sulfadoxine-Pyrimethamine
| Strain | Geographic Origin | In Vivo Response to S/P | In Vitro Response to S/P |
| Isolate Group 1 | Kenya | Sensitive | Sensitive |
| Isolate Group 2 | Kenya | Recurrent Parasitaemia | Resistant |
| Isolate Group 3 | Thailand (Northern) | Effective | More Sensitive |
| Isolate Group 4 | Thailand (Southeastern) | Ineffective | Less Sensitive |
Data compiled from studies correlating in vivo treatment outcomes with in vitro susceptibility assays.[3][4]
Table 2: Pharmacokinetic Parameters of Sulfadoxine in Pediatric Patients
| Parameter | Value |
| Volume of Distribution (Vd) | 0.13 L/kg |
| Elimination Half-Life (t1/2) | 184 hours |
| Plasma Protein Binding | 90-95% |
Pharmacokinetic parameters are crucial for understanding the exposure of the parasite to the drug and can be influenced by resistance mechanisms that alter drug accumulation.[4]
Table 3: Common Mutations in the dhps Gene Associated with Sulfadoxine Resistance
| Codon Change | Amino Acid Substitution |
| 436 | Ser -> Ala/Phe |
| 437 | Ala -> Gly |
| 540 | Lys -> Glu |
| 581 | Ala -> Gly |
| 613 | Ala -> Ser/Thr |
The number and combination of these mutations correlate with the level of resistance.[2]
Experimental Protocols
In Vitro Susceptibility Testing of P. falciparum to Sulfadoxine
This protocol is adapted from standard in vitro drug susceptibility assays.
Objective: To determine the 50% inhibitory concentration (IC50) of sulfadoxine against different P. falciparum strains.
Materials:
-
P. falciparum cultures (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)
-
Sulfadoxine stock solution (in DMSO)
-
96-well microplates
-
SYBR Green I dye
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Methodology:
-
Prepare serial dilutions of sulfadoxine in complete medium in a 96-well plate. Include drug-free wells as controls.
-
Prepare a parasite suspension of 2% parasitemia and 2% hematocrit.
-
Add the parasite suspension to each well of the 96-well plate.
-
Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader.
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting to a sigmoidal dose-response curve.
Quantification of Sulfadoxine in Biological Matrices using UHPLC-MS/MS with a Deuterated Internal Standard
This protocol describes the use of deuterated sulfadoxine (Sulfadoxine-d4 is commonly used, but the principle is identical for Sulfadoxine-D3) as an internal standard for accurate quantification in plasma samples.
Objective: To accurately measure sulfadoxine concentrations in plasma for pharmacokinetic studies.
Materials:
-
Plasma samples
-
Sulfadoxine-d4 (internal standard)
-
Acetonitrile (MeCN)
-
Formic acid
-
UHPLC-MS/MS system (e.g., Sciex Triple Quad 6500+)
-
ACE Excel SuperC18 column (50 × 2.1 mm, 1.7 μm)
Methodology:
-
Sample Preparation:
-
To 5 µL of plasma, add 20 µL of the internal standard working solution (e.g., 1000 ng/mL Sulfadoxine-d4 in MeCN-water).
-
Add 175 µL of acetonitrile to precipitate proteins.
-
Vortex for 10 seconds and centrifuge at 20,000 g for 3 minutes.
-
Dilute the supernatant 5-fold with water.
-
-
UHPLC-MS/MS Analysis:
-
Inject 3 µL of the prepared sample onto the UHPLC system.
-
Use a gradient elution with mobile phases of water and acetonitrile, both containing 0.1% formic acid.
-
Set the mass spectrometer to electrospray ionization positive mode (ESI+).
-
Monitor the following multiple reaction monitoring (MRM) transitions:
-
Sulfadoxine: m/z 311 → 245
-
Sulfadoxine-d4: m/z 315 → 249
-
-
-
Data Analysis:
-
Generate a calibration curve using standards of known sulfadoxine concentrations.
-
Determine the concentration of sulfadoxine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizing Pathways and Workflows
Signaling Pathway: Sulfadoxine Action and Resistance
References
- 1. GAPDH mediates drug resistance and metabolism in Plasmodium falciparum malaria parasites | PLOS Pathogens [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Non-canonical metabolic pathways in the malaria parasite detected by isotope-tracing metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Investigating the Folate Synthesis Pathway: A Technical Guide Using Sulfadoxine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the folate synthesis pathway and the utility of Sulfadoxine as a chemical probe to investigate its mechanics. Folate and its derivatives are essential cofactors for the synthesis of nucleotides and certain amino acids, making the pathway a critical target for antimicrobial and antimalarial drug development.[1][2][3][4] Understanding the inhibition of this pathway is paramount for developing new therapeutic agents and combating resistance.
The Folate Biosynthesis Pathway
Microorganisms, plants, and certain protozoa like Plasmodium falciparum synthesize folate de novo, a capability absent in mammals, who must acquire it from their diet.[1][5] This metabolic difference is the cornerstone of the selective toxicity of drugs targeting this pathway.[3][6] The pathway begins with precursors from the shikimate and purine synthesis pathways—chorismate and guanosine triphosphate (GTP), respectively.[1][2]
The key steps involve the synthesis of a pterin moiety from GTP and para-aminobenzoic acid (pABA) from chorismate. The enzyme Dihydropteroate Synthase (DHPS) then catalyzes the crucial condensation of pABA with 6-hydroxymethyldihydropterin pyrophosphate (HPPP) to form 7,8-dihydropteroate.[2][7] Following glutamylation and reduction by Dihydrofolate Reductase (DHFR), the active cofactor, Tetrahydrofolate (THF), is produced. THF is vital for donating one-carbon units required for the synthesis of DNA, RNA, and proteins.[4]
Caption: The de novo folate synthesis pathway and the point of inhibition by Sulfadoxine.
Sulfadoxine: Mechanism of Action
Sulfadoxine is a sulfonamide antibiotic that functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[7][8][9] Its chemical structure mimics that of the natural substrate, p-aminobenzoic acid (pABA).[8] This structural similarity allows Sulfadoxine to bind to the active site of DHPS, thereby preventing the condensation of pABA with HPPP.[7][8] This blockade halts the synthesis of dihydropteroate, leading to a depletion of downstream folate cofactors essential for DNA synthesis and cell replication, ultimately resulting in a bacteriostatic or parasiticidal effect.[6][8][10]
Quantitative Analysis of DHPS Inhibition
The efficacy of Sulfadoxine and other sulfa drugs can be quantified by determining their inhibition constants (Kᵢ) against DHPS and their 50% lethal or inhibitory concentrations (LC₅₀/IC₅₀) against the whole organism. These values are critical for drug development and for understanding resistance mechanisms.
| Drug | Organism | Kᵢ for DHPS (µM) | LC₅₀ (nM) | Reference |
| Sulfadoxine | P. falciparum | 10 | 500 | [11][12] |
| Sulfadiazine | P. falciparum | 6 | 300 | [11][12] |
| Sulfamethoxazole | P. falciparum | 35 | 30 | [11][12] |
| Dapsone | P. falciparum | 0.6 | 40 | [11][12] |
Note: Values are approximate and can vary based on experimental conditions and parasite strain.
Experimental Protocols
Investigating the folate pathway with Sulfadoxine involves a series of well-defined experimental procedures.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay measures the enzymatic activity of DHPS in the presence of varying concentrations of an inhibitor like Sulfadoxine to determine its Kᵢ value.
Objective: To quantify the inhibition of DHPS by Sulfadoxine.
Materials:
-
Purified or recombinant DHPS enzyme.
-
Substrates: 6-hydroxymethyldihydropterin pyrophosphate (HPPP) and radiolabeled [¹⁴C]p-aminobenzoic acid ([¹⁴C]pABA).
-
Sulfadoxine stock solution.
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing MgCl₂ and DTT).
-
Quenching solution (e.g., activated charcoal suspension).
-
Scintillation fluid and counter.
Protocol:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes, each containing the reaction buffer, a fixed concentration of HPPP, and varying concentrations of Sulfadoxine.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation: Start the reaction by adding a fixed concentration of [¹⁴C]pABA to each tube.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
Termination: Stop the reaction by adding a quenching solution to adsorb the unreacted [¹⁴C]pABA.
-
Separation: Centrifuge the tubes to pellet the quenching agent. The supernatant will contain the radiolabeled product, [¹⁴C]dihydropteroate.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the reaction velocity against the inhibitor concentration. Determine the Kᵢ value using appropriate enzyme kinetic models, such as the Michaelis-Menten equation and Lineweaver-Burk plots.[11]
In Vitro Parasite Growth Inhibition Assay
This assay determines the IC₅₀ value of Sulfadoxine against a cultured parasite, such as P. falciparum.
Objective: To measure the concentration of Sulfadoxine required to inhibit parasite growth by 50%.
Materials:
-
Synchronized culture of P. falciparum (e.g., ring stage).
-
Complete culture medium (e.g., RPMI-1640 with supplements).
-
96-well microplates.
-
Sulfadoxine stock solution.
-
DNA-intercalating dye (e.g., SYBR Green I) or [³H]hypoxanthine for radiolabeling.
-
Plate reader (fluorescence or scintillation).
Protocol:
-
Drug Dilution: Prepare a serial dilution of Sulfadoxine in the culture medium in a 96-well plate. Include drug-free wells as negative controls.
-
Parasite Addition: Add the synchronized parasite culture (e.g., at 1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Growth Measurement:
-
SYBR Green Method: Lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure fluorescence using a plate reader.
-
[³H]Hypoxanthine Method: Add [³H]hypoxanthine during the last 24 hours of incubation. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of growth inhibition against the logarithm of the drug concentration. Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
A Logical Workflow for Investigation
A systematic approach is essential when using Sulfadoxine to probe the folate pathway. The workflow below outlines the logical progression from initial characterization to detailed mechanistic studies.
Caption: A logical workflow for investigating the folate pathway using a DHPS inhibitor.
This guide provides a foundational framework for researchers. By combining quantitative enzyme kinetics, cell-based assays, and a logical investigative workflow, Sulfadoxine serves as an invaluable tool for dissecting the folate synthesis pathway, developing novel inhibitors, and understanding the molecular basis of drug resistance.
References
- 1. Folate - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. folate biosynthesis pathway: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Folates [food-chemistry.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sulfadoxine? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Sulfadoxine Resistance in Plasmodium vivax Is Associated with a Specific Amino Acid in Dihydropteroate Synthase at the Putative Sulfadoxine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sulfadoxine-D3 in Modern Veterinary Drug Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of veterinary drug residues in animal-derived food products is paramount for ensuring consumer safety and regulatory compliance. Sulfadoxine, a widely used sulfonamide antibiotic in livestock, requires robust and reliable analytical methods to monitor its presence at trace levels.[1] The use of stable isotope-labeled internal standards, such as Sulfadoxine-D3, has become the gold standard in quantitative mass spectrometry for its ability to correct for matrix effects and variations in sample preparation and instrument response.[2] This technical guide provides an in-depth overview of the application of Sulfadoxine-D3 in the analysis of sulfadoxine in veterinary matrices, complete with detailed experimental protocols, quantitative data summaries, and explanatory diagrams.
Principle of Isotope Dilution Mass Spectrometry
The core of using Sulfadoxine-D3 in quantitative analysis lies in the principle of isotope dilution mass spectrometry (IDMS). Sulfadoxine-D3 is chemically identical to sulfadoxine, with the exception of three deuterium atoms replacing three hydrogen atoms. This results in a mass shift that is easily distinguishable by a mass spectrometer. By adding a known amount of Sulfadoxine-D3 to a sample at the beginning of the analytical process, it experiences the same extraction inefficiencies, matrix-induced signal suppression or enhancement, and ionization variability as the native sulfadoxine.[2] The ratio of the analyte to the internal standard signal is then used for quantification, providing a highly accurate and precise measurement that is independent of sample loss or matrix interferences.
Principle of Isotope Dilution using Sulfadoxine-D3.
Experimental Methodologies
The following sections detail common experimental protocols for the analysis of sulfadoxine in various veterinary matrices using Sulfadoxine-D3 as an internal standard.
Sample Preparation: QuEChERS for Animal Tissues
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective approach for extracting sulfonamides from complex matrices like animal tissues.[3][4][5][6]
Materials:
-
Homogenized animal tissue (e.g., muscle, liver)
-
Sulfadoxine-D3 internal standard solution
-
Acetonitrile (ACN) with 1% acetic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium acetate (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
Protocol:
-
Weigh 2-10 g of homogenized tissue into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of Sulfadoxine-D3 internal standard solution and vortex briefly.
-
Add 10 mL of ACN with 1% acetic acid.
-
Add MgSO₄ and NaOAc, and vortex vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube containing PSA and C18 sorbents for dispersive solid-phase extraction (dSPE) cleanup.
-
Vortex for 1 minute and centrifuge.
-
Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Sample Preparation: Milk
Materials:
-
Milk sample
-
Sulfadoxine-D3 internal standard solution
-
Perchloric acid solution
-
Solid-phase extraction (SPE) cartridges (e.g., HLB)
Protocol:
-
Pipette 1 g of milk into a centrifuge tube.
-
Spike with Sulfadoxine-D3 internal standard solution.
-
Add 25 mL of perchloric acid solution (pH ≈ 2) and vortex to precipitate proteins.[2]
-
Centrifuge to separate the whey.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute for LC-MS/MS analysis.
References
- 1. medycynawet.edu.pl [medycynawet.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of 19 sulfonamides residues in pork samples by combining QuEChERS with dispersive liquid-liquid microextraction followed by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
The Antiprotozoal Potential of Sulfadoxine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research concerning the antiprotozoal effects of sulfadoxine. The document delves into the core mechanism of action, summarizes available quantitative data, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Inhibition of Folate Synthesis
Sulfadoxine is a sulfonamide antimicrobial agent that exhibits potent antiprotozoal activity, most notably against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Its primary mechanism of action lies in the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is critical for the de novo synthesis of folic acid (folate) within the protozoan parasite.[2][3][4]
Protozoa, unlike their mammalian hosts, cannot utilize exogenous folate and are thus entirely dependent on their own folate synthesis pathway for survival.[3][4] Folate is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are vital for cellular replication and growth.[2][4]
Sulfadoxine, being structurally similar to the natural substrate of DHPS, para-aminobenzoic acid (PABA), competitively binds to the active site of the enzyme.[2] This binding event blocks the conversion of PABA to dihydropteroate, a crucial intermediate in the folate biosynthetic pathway. The resulting depletion of downstream folate metabolites ultimately halts DNA synthesis and cell division, leading to the death of the parasite.[2][4]
Signaling Pathway Diagram
Caption: Inhibition of the folate synthesis pathway by Sulfadoxine.
Quantitative Data on Antiprotozoal Activity
The in vitro efficacy of sulfadoxine against Plasmodium falciparum is often determined by measuring the concentration of the drug required to inhibit parasite growth by 50% (IC50) or the effective concentration to inhibit schizont maturation by 50% (EC50). The following table summarizes available data from a study on P. falciparum isolates from Sudan.
| Drug Combination | EC50 (nM) | EC90 (nM) | EC99 (nM) |
| Sulfadoxine/Pyrimethamine | 0.262 | 147.390 | 25722.296 |
| Data from an in vitro study on Plasmodium falciparum isolates in Wad Medani District, Sudan.[5] |
It is important to note that the in vitro activity of sulfadoxine can be influenced by the concentration of PABA and folic acid in the culture medium.[6][7]
Experimental Protocols
In Vitro Susceptibility Testing of Plasmodium falciparum
This protocol is a generalized representation based on standard methodologies for assessing the in vitro susceptibility of P. falciparum to sulfadoxine.
Objective: To determine the 50% inhibitory concentration (IC50) of sulfadoxine against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, AlbuMAX II, and hypoxanthine)
-
Low PABA/folate RPMI 1640 medium for drug testing[6]
-
Human erythrocytes (O+)
-
Sulfadoxine stock solution (in DMSO or other suitable solvent)
-
96-well microtiter plates
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Incubator (37°C)
-
Fluorescent DNA-binding dye (e.g., SYBR Green I)
-
Fluorescence plate reader
Experimental Workflow Diagram
Caption: A generalized workflow for an in vitro antiprotozoal susceptibility assay.
Detailed Procedure:
-
Preparation of Drug Plates:
-
Prepare a serial dilution of sulfadoxine in a 96-well plate using the low PABA/folate RPMI 1640 medium.
-
Include drug-free wells as a positive control for parasite growth and wells with uninfected erythrocytes as a negative control.
-
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite suspension with a starting parasitemia of 0.5% and a hematocrit of 2.5% in the low PABA/folate medium.
-
-
Incubation:
-
Add the parasite suspension to the drug-diluted plates.
-
Incubate the plates at 37°C for 48 to 72 hours in a modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.[6]
-
-
Quantification of Parasite Growth:
-
After incubation, lyse the erythrocytes and stain the parasite DNA with a fluorescent dye like SYBR Green I.
-
Measure the fluorescence intensity using a fluorescence plate reader. The intensity is proportional to the parasite density.
-
-
Data Analysis:
-
The fluorescence readings are plotted against the drug concentrations.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
In Vivo Efficacy Studies in Animal Models
In vivo studies are crucial for evaluating the efficacy, pharmacokinetics, and toxicity of antiprotozoal compounds in a living organism. A common model for malaria research is the Plasmodium berghei-infected mouse model.
Objective: To assess the in vivo antimalarial activity of sulfadoxine in a mouse model.
Materials:
-
Plasmodium berghei strain
-
Laboratory mice (e.g., Swiss albino)
-
Sulfadoxine formulation for oral or parenteral administration
-
Vehicle control (e.g., saline, DMSO)
-
Giemsa stain
-
Microscope
Procedure Outline:
-
Infection: Mice are inoculated with P. berghei-infected erythrocytes.
-
Treatment: Once a detectable level of parasitemia is established, mice are treated with sulfadoxine at various doses for a defined period (e.g., 4 consecutive days). A control group receives the vehicle alone.
-
Monitoring: Parasitemia is monitored daily by examining Giemsa-stained thin blood smears.
-
Endpoint: The primary endpoint is the suppression of parasitemia compared to the control group. Other parameters such as survival time and clinical signs are also recorded.
Synergistic Interactions
Sulfadoxine is frequently used in combination with pyrimethamine, another antiprotozoal agent that targets the folate synthesis pathway.[1][2] Pyrimethamine inhibits dihydrofolate reductase (DHFR), an enzyme that acts downstream of DHPS.[8] The sequential blockade of two key enzymes in the same metabolic pathway results in a synergistic effect, enhancing the overall antimalarial efficacy and potentially delaying the development of drug resistance.[2][9]
Logical Relationship Diagram
Caption: The synergistic interaction of Sulfadoxine and Pyrimethamine.
Conclusion and Future Directions
Sulfadoxine remains a significant compound in the study of antiprotozoal agents due to its well-defined mechanism of action and proven efficacy, particularly in combination therapies. Early-stage research continues to be vital for understanding its full potential, optimizing its use, and overcoming challenges such as drug resistance. Future research should focus on the discovery of novel synergistic partners, the investigation of its efficacy against other protozoan parasites, and the development of strategies to counteract resistance mechanisms. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to develop new and effective antiprotozoal therapies.
References
- 1. What is Sulfadoxine used for? [synapse.patsnap.com]
- 2. What is the mechanism of Sulfadoxine? [synapse.patsnap.com]
- 3. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In vitro study assessing the response of plasmodium falciparum malaria to chloroquine, sulfadoxine/pyrimethamine, quinine and mefloquine in Wad Medani District, Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of an in vitro test method for the assessment of sensitivity of Plasmodium falciparum to pyrimethamine and sulfadoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic antimalarial activity of pyrimethamine and sulfadoxine against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Basis of In Vivo Resistance to Sulfadoxine-Pyrimethamine in African Adult Patients Infected with Plasmodium falciparum Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A roadmap for understanding sulfadoxine-pyrimethamine in malaria chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pharmacokinetic Studies of Sulfadoxine Utilizing Sulfadoxine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of Sulfadoxine. A key component of robust bioanalytical methodology in such studies is the use of a stable isotope-labeled internal standard, such as Sulfadoxine-d3, to ensure accuracy and precision in quantification.
Introduction
Sulfadoxine is a long-acting sulfonamide antimicrobial agent primarily used in combination with pyrimethamine for the treatment and prevention of malaria.[1][2][3] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens, especially in vulnerable populations such as pregnant women and children, where physiological changes can significantly alter drug disposition.[2][4][5][6][7]
Pharmacokinetic studies of Sulfadoxine typically involve the administration of a defined dose to subjects, followed by the collection of biological samples (usually plasma) at various time points.[8][9] The concentration of Sulfadoxine in these samples is then determined using a validated bioanalytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12] To correct for variability during sample processing and analysis, a deuterated internal standard, Sulfadoxine-d3, is added to all samples.
Data Presentation: Pharmacokinetic Parameters of Sulfadoxine
The following tables summarize key pharmacokinetic parameters of Sulfadoxine from studies in various populations. These values can serve as a reference for study design and data interpretation.
Table 1: Sulfadoxine Pharmacokinetic Parameters in Non-Pregnant Adults
| Parameter | Median Value | Range | Reference |
| Elimination Half-Life (t½) | 8.4 days | 5.6 - 10.9 days | [13] |
| Volume of Distribution (V/F) | 11.5 L | 4 - 20 L | [13] |
| Clearance (CL/F) | 0.047 L/h | 0.02 - 0.08 L/h | [13] |
Table 2: Impact of Pregnancy on Sulfadoxine Pharmacokinetic Parameters
| Parameter | Non-Pregnant Women | Pregnant Women | % Change in Pregnancy | Reference |
| Clearance (CL/F) | - | - | 29% to 3-fold increase | [4][5][6][13] |
| Volume of Distribution (V/F) | - | - | Increased | [13] |
| Area Under the Curve (AUC₀₋∞) | 33,284 mg·h/L | 22,315 mg·h/L | Lower | [8] |
Table 3: Sulfadoxine Pharmacokinetic Parameters in Children (2-5 years) vs. Adults
| Parameter | Children (2-5 years) | Adults | Reference |
| Clearance | 64.5 mL/kg/day | 32.7 mL/kg/day | [7] |
| Volume of Distribution | 413 mL/kg | 372 mL/kg | [7] |
| Area Under the Curve (AUC) | 410 µg/mL·day | 816 µg/mL·day | [7] |
Experimental Protocols
Dosing and Administration Protocol
This protocol outlines the oral administration of Sulfadoxine for a pharmacokinetic study.
Materials:
-
Sulfadoxine formulation (e.g., in combination with Pyrimethamine)
-
Calibrated dosing vehicle (e.g., water)
-
Syringes for oral administration
-
Study subject record forms
Procedure:
-
Subject Preparation: Subjects should fast overnight for at least 8 hours before drug administration. Water is permissible.
-
Dose Calculation: The dose of Sulfadoxine is typically calculated based on the subject's body weight. A common single oral dose used in studies is 1500 mg of Sulfadoxine and 75 mg of Pyrimethamine.[8][9]
-
Administration: The calculated dose is administered orally with a standard volume of water to ensure complete ingestion.
-
Post-Dose: Record the exact time of administration. Food is typically withheld for at least 2 hours post-dose.
Biological Sample Collection Protocol
This protocol details the collection of plasma samples for pharmacokinetic analysis.
Materials:
-
Anticoagulant-treated collection tubes (e.g., EDTA, Heparin)
-
Syringes and needles for venipuncture
-
Centrifuge
-
Cryovials for plasma storage
-
Labeling materials
-
Personal protective equipment (PPE)
Procedure:
-
Pre-dose Sample: Collect a blood sample before drug administration (time 0).
-
Post-dose Sampling Schedule: Collect blood samples at predetermined time points after drug administration. A typical intensive sampling schedule includes 1, 2, 4, 6, 12, 18, 24, 30, 48, and 72 hours, and 7, 10, 14, 28, and 42 days post-dose.[8][9]
-
Blood Collection: At each time point, draw a specified volume of blood (e.g., 5 mL) into an anticoagulant-treated tube.
-
Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Aliquoting and Storage: Transfer the plasma into labeled cryovials and store immediately at -70°C or lower until analysis.[10]
Bioanalytical Protocol for Sulfadoxine Quantification using UHPLC-MS/MS
This protocol describes the quantification of Sulfadoxine in plasma samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with Sulfadoxine-d3 as the internal standard.
Materials and Reagents:
-
Sulfadoxine analytical standard
-
Sulfadoxine-d3 internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
UHPLC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Sulfadoxine and Sulfadoxine-d3 in a suitable solvent (e.g., methanol).
-
Prepare a working solution of the internal standard (Sulfadoxine-d3) in acetonitrile-water (1:9, v/v) containing 0.1% formic acid.[10]
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add a small volume of plasma (e.g., 5 µL).[10]
-
Add the internal standard working solution (containing Sulfadoxine-d3) to the plasma sample.
-
Add acetonitrile to precipitate the plasma proteins.[10]
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
-
UHPLC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample onto a suitable C18 column (e.g., ACE Excel SuperC18, 50 × 2.1 mm, 1.7 μm).[10] Use a gradient elution with mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid, at a flow rate of 0.8 mL/min.[10]
-
Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source in positive ion mode.[10] Monitor the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Sulfadoxine and Sulfadoxine-d3.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Sulfadoxine to Sulfadoxine-d3 against the concentration of the calibration standards.
-
Determine the concentration of Sulfadoxine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway
Sulfadoxine's mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in parasites like Plasmodium falciparum.[1][3] This ultimately disrupts DNA synthesis and cell growth.
Caption: Sulfadoxine's mechanism of action via inhibition of dihydropteroate synthase.
Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study of Sulfadoxine.
Caption: Experimental workflow for a Sulfadoxine pharmacokinetic study.
Logical Relationship: Role of Sulfadoxine-d3
This diagram explains the logical relationship and importance of using Sulfadoxine-d3 as an internal standard.
References
- 1. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SP PK/PD Study Group | Infectious Diseases Data Observatory [iddo.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics of Sulfadoxine and Pyrimethamine for Intermittent Preventive Treatment of Malaria During Pregnancy and After Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Sulfadoxine and Pyrimethamine for Intermittent Preventive Treatment of Malaria During Pregnancy and After Delivery | Infectious Diseases Data Observatory [iddo.org]
- 6. Pharmacokinetics of Sulfadoxine and Pyrimethamine for Intermittent Preventive Treatment of Malaria During Pregnancy and After Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfadoxine-pyrimethamine pharmacokinetics in malaria: pediatric dosing implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic Properties of Sulfadoxine-Pyrimethamine in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DEVELOPMENT AND VALIDATION OF LC-MS METHOD FOR SIMULTANEOUS DETERMINATION OF PYRIMETHAMINE AND SULFADOXINE IN THE PHARMACEUTICAL PREPARATION [ajps.journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
Application of Sulfadoxine in In Vitro Parasite Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadoxine is a long-acting sulfonamide antimicrobial agent that has been a cornerstone in the treatment and prevention of malaria, most notably caused by Plasmodium falciparum. It functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), a critical component of the folate biosynthesis pathway in parasites.[1] This pathway is essential for the synthesis of nucleic acids, and its disruption ultimately leads to the inhibition of parasite growth and replication. In the context of drug development and resistance monitoring, in vitro parasite culture assays are indispensable tools for evaluating the efficacy of antimalarial compounds like sulfadoxine.
These application notes provide detailed protocols for the use of sulfadoxine in in vitro parasite culture assays, primarily focusing on P. falciparum. The methodologies described herein are intended to guide researchers in assessing the susceptibility of various parasite strains to sulfadoxine and to provide a framework for screening new antimalarial drug candidates.
It should be noted that while "Sulfadoxine D3," a deuterated form of sulfadoxine, is available, its primary application is as an internal standard for quantitative analysis using techniques such as mass spectrometry.[2] The protocols detailed below pertain to the use of non-labeled sulfadoxine for assessing parasite growth inhibition.
Mechanism of Action: Inhibition of Folate Synthesis
Sulfadoxine exerts its anti-parasitic effect by targeting the folate biosynthesis pathway, which is essential for the parasite's survival. Specifically, it acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). DHPS catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid. By mimicking PABA, sulfadoxine binds to the active site of DHPS, thereby blocking the synthesis of folic acid. The depletion of folic acid inhibits the production of nucleotides, which are vital for DNA synthesis and repair, ultimately leading to a cessation of parasite replication.[1]
Frequently, sulfadoxine is administered in combination with pyrimethamine, which inhibits a subsequent enzyme in the folate pathway, dihydrofolate reductase (DHFR). This sequential blockade results in a synergistic effect, enhancing the overall efficacy of the treatment.[3]
Quantitative Data Summary
The 50% inhibitory concentration (IC50) is a critical metric for quantifying the efficacy of an antimalarial drug. The following table summarizes reported IC50 values for sulfadoxine against various strains of P. falciparum. It is important to note that IC50 values can be influenced by experimental conditions, particularly the concentration of PABA and folic acid in the culture medium.[4][5][6][7]
| Parasite Strain | Genotype (dhfr/dhps) | IC50 of Sulfadoxine (nM) | IC50 of Pyrimethamine (nM) | Comments | Reference |
| 3D7 | Pyrimethamine sensitive, Sulfadoxine resistant | - | - | Control strain. | [8] |
| Isolate from patient 1030 | Wild-type DHFR and DHPS | - | 0.3 | Highly sensitive to pyrimethamine. | [1] |
| Isolate from patient 1012 | Mutant DHFR (Asn-108, Arg-59), Wild-type DHPS | - | 368 | Moderately resistant to pyrimethamine. | [1] |
| Isolates with double DHFR mutations | Asn-108 and Ile-51 or Arg-59 | - | 184 - 785 | In vitro resistance to pyrimethamine. | [1] |
| Isolates with triple DHFR mutations | Ile-51, Arg-59, Asn-108 | >2,000 | >2,000 | High-level pyrimethamine resistance. | [1] |
| Wad Medani isolates | Not specified | 0.262 (EC50) | - | Reduced in vitro response. | [9] |
Experimental Protocols
Protocol 1: In Vitro Cultivation of Asexual Erythrocytic Stages of P. falciparum
This protocol outlines the standard procedure for the continuous in vitro culture of P. falciparum.
Materials:
-
P. falciparum parasite line
-
Human erythrocytes (blood group O+)
-
Complete Culture Medium (CCM):
-
RPMI-1640 medium with L-glutamine and HEPES buffer
-
10% human serum or 0.5% Albumax II
-
25 mM NaHCO3
-
25 µg/mL Gentamicin
-
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Incubator (37°C)
-
Sterile culture flasks or plates
Procedure:
-
Prepare the Complete Culture Medium by aseptically mixing all components.
-
Wash human erythrocytes three times with RPMI-1640 medium.
-
Prepare a 5% hematocrit suspension of the washed erythrocytes in the Complete Culture Medium.
-
Thaw a cryopreserved vial of P. falciparum or use an existing culture.
-
Add the parasite inoculum to the erythrocyte suspension to achieve a starting parasitemia of 0.5-1%.
-
Place the culture flask or plate in a modular incubation chamber.
-
Flush the chamber with the gas mixture for 3-5 minutes and seal it.
-
Incubate at 37°C.
-
Monitor the parasite growth daily by preparing thin blood smears and staining with Giemsa.
-
Change the medium daily and split the culture as needed to maintain the parasitemia between 1-5%.
Protocol 2: In Vitro Sulfadoxine Susceptibility Assay (Growth Inhibition Assay)
This protocol describes a method to determine the IC50 of sulfadoxine against P. falciparum.
Materials:
-
Synchronized P. falciparum culture (ring stage) at 0.5% parasitemia and 2% hematocrit in CCM.
-
Sulfadoxine stock solution (in DMSO or other suitable solvent).
-
Complete Culture Medium (CCM), preferably with low PABA and folic acid for sulfadoxine assays.[4][5][6][7]
-
96-well microtiter plates.
-
SYBR Green I or other DNA-intercalating dye.
-
Lysis buffer.
-
Plate reader (fluorescence).
Procedure:
-
Drug Dilution:
-
Prepare a serial dilution of sulfadoxine in CCM in a 96-well plate. A typical starting concentration is 100 µM.
-
Include drug-free wells as a negative control (100% growth) and wells with uninfected erythrocytes as a positive control (0% growth).
-
-
Parasite Addition:
-
Add the synchronized ring-stage parasite culture to each well.
-
-
Incubation:
-
Incubate the plate in a modular chamber with the appropriate gas mixture at 37°C for 72 hours.
-
-
Lysis and Staining:
-
After incubation, add lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition:
-
Read the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (uninfected erythrocytes).
-
Normalize the data to the drug-free control.
-
Plot the percentage of growth inhibition against the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
References
- 1. Molecular Basis of In Vivo Resistance to Sulfadoxine-Pyrimethamine in African Adult Patients Infected with Plasmodium falciparum Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A roadmap for understanding sulfadoxine-pyrimethamine in malaria chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an in vitro microtest for determining the susceptibility of Plasmodium falciparum to sulfadoxine-pyrimethamine: laboratory investigations and field studies in Port-au-Prince, Haiti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of an in vitro test method for the assessment of sensitivity of Plasmodium falciparum to pyrimethamine and sulfadoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [iris.who.int]
- 7. Evaluation of an in vitro test method for the assessment of sensitivity of Plasmodium falciparum to pyrimethamine and sulfadoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro study assessing the response of plasmodium falciparum malaria to chloroquine, sulfadoxine/pyrimethamine, quinine and mefloquine in Wad Medani District, Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Sulfadoxine in Pharmaceutical Formulations
Introduction
Sulfadoxine is a long-acting sulfonamide antimicrobial agent primarily used in combination with pyrimethamine for the treatment and prophylaxis of malaria. It functions by inhibiting the synthesis of dihydrofolic acid in parasites. The quality control of pharmaceutical formulations containing sulfadoxine is crucial to ensure their safety and efficacy. This application note details a simple, rapid, and cost-effective spectrophotometric method for the quantitative determination of sulfadoxine in tablet dosage forms. The described protocol is based on the formation of a colored azo dye, a principle widely used for the analysis of sulfonamides.
Principle
The method involves the diazotization of the primary aromatic amine group of sulfadoxine with sodium nitrite in an acidic medium (hydrochloric acid) at a low temperature (0-5°C) to form a diazonium salt. This salt is then coupled with a suitable aromatic compound, such as 4-methoxyphenol, in an alkaline medium to produce a stable and intensely colored azo dye. The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax), and the concentration of sulfadoxine is determined from a calibration curve.
Quantitative Data Summary
Several spectrophotometric methods have been developed for the determination of sulfadoxine. The following tables summarize the key analytical parameters from different studies, providing a comparative overview.
Table 1: Summary of Spectrophotometric Methods for Sulfadoxine Determination
| Method | Reagents | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Diazotization & Coupling with 4-methoxyphenol[1][2] | NaNO₂, HCl, 4-methoxyphenol, NaOH | 495 | 0.25 - 60 | 0.9996 |
| Cloud Point Extraction after Diazotization[1][2] | NaNO₂, HCl, 4-methoxyphenol, Triton X-114 | 500 | 0.25 - 6 | 0.9998 |
| Complexation with Chloranilic Acid[3] | Chloranilic Acid | 500 | Linear at 0.020 mg/mL | Not Specified |
| Ion-Association with Methylene Blue[4][5] | Methylene Blue | 465 and 496 | 10 - 50 | 0.9994 |
| Dual Wavelength Spectrophotometry[6][7] | Not Applicable (Direct Measurement) | 274.2 and 291.6 | Not Specified | Not Specified |
Table 2: Analytical Performance Characteristics
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Recovery (%) |
| Diazotization & Coupling with 4-methoxyphenol[1][2] | 0.157 µg/mL | Not Specified | 0.589 × 10⁴ | Not Specified |
| Cloud Point Extraction after Diazotization[1][2] | 0.023 µg/mL | Not Specified | 0.877 × 10⁵ | Not Specified |
| Complexation with Chloranilic Acid[3] | 0.010 mg/mL | Not Specified | Not Specified | 94.79 - 98.04 |
| Ion-Association with Methylene Blue[4][5] | Not Specified | Not Specified | Not Specified | Not Specified |
| Dual Wavelength Spectrophotometry[6][7] | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocol: Diazotization and Coupling Method
This protocol provides a step-by-step procedure for the determination of sulfadoxine in pharmaceutical tablets based on the diazotization reaction.[1][2]
Materials and Reagents
-
Sulfadoxine reference standard
-
Sulfadoxine tablets
-
Hydrochloric Acid (HCl), 1:1 solution
-
Sodium Nitrite (NaNO₂), 1% (w/v) solution, freshly prepared
-
4-Methoxyphenol, 1000 µg/mL solution
-
Sodium Hydroxide (NaOH), 25% (w/v) solution
-
Distilled or deionized water
-
Volumetric flasks (25 mL, 100 mL)
-
Pipettes
-
UV-Visible Spectrophotometer
-
Ice bath
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of sulfadoxine reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of distilled water and then make up the volume to 100 mL with distilled water to obtain a stock solution of 100 µg/mL.
Preparation of Calibration Curve
-
Pipette aliquots of the standard stock solution (ranging from 0.25 to 6.0 mL) into a series of 25 mL volumetric flasks to obtain final concentrations in the range of 1 to 24 µg/mL.
-
Place the flasks in an ice bath (0-5°C).
-
To each flask, add 0.75 mL of (1:1) HCl.
-
Gradually add 0.5 mL of 1% NaNO₂ solution to each flask, mix well, and allow to stand for 10 minutes for complete diazotization.
-
Add 1 mL of 1000 µg/mL 4-methoxyphenol solution.
-
Add 2 mL of 25% NaOH solution to make the medium alkaline.
-
Dilute to the mark with distilled water. A reddish-orange color will develop.
-
Measure the absorbance of each solution at 495 nm against a reagent blank prepared in the same manner but without the sulfadoxine standard.
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
Preparation of Sample Solution
-
Weigh and finely powder 20 sulfadoxine tablets.
-
Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of sulfadoxine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with distilled water and mix well.
-
Filter the solution through a suitable filter paper.
-
Dilute a suitable aliquot of the filtrate with distilled water to obtain a final concentration within the linearity range of the calibration curve.
Assay of Tablet Formulation
-
Take an appropriate volume of the prepared sample solution in a 25 mL volumetric flask.
-
Follow the same procedure as described for the calibration curve (from step 2 onwards).
-
Measure the absorbance of the final solution at 495 nm against the reagent blank.
-
Determine the concentration of sulfadoxine in the sample solution from the calibration curve.
-
Calculate the amount of sulfadoxine per tablet.
Diagrams
Caption: Experimental workflow for the spectrophotometric determination of sulfadoxine.
Caption: Chemical principle of the diazotization-coupling reaction for sulfadoxine analysis.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Spectrophotometric Determination of Sulfadoxine Drug use Cloud point and Flow injection Methods in Pharmaceutical Formulations [journals.ekb.eg]
- 3. Simultaneous spectrophotometric determination of sulfadoxine and pyrimethamine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idosi.org [idosi.org]
- 5. [PDF] Determination of Sulfadoxine in Pharmaceutical Formulations by Dual Wavelength Spectrophotometry Using Methylene blue | Semantic Scholar [semanticscholar.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Simultaneously Content Analysis of Sulfadoxine and Pyrimethamine in Tablet Dosage Form by Spectrophotometry Ultraviolet with Dual Wavelenght Method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
Preparation of Sulfadoxine-d3 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Sulfadoxine-d3 stock solutions for use in various experimental settings, including anti-malarial assays and as an internal standard in quantitative analysis.
Product Information and Solubility
Sulfadoxine-d3 is a deuterium-labeled version of Sulfadoxine, an anti-malarial agent. It is commonly used as an internal standard in mass spectrometry-based quantification of Sulfadoxine.
Table 1: Physical and Chemical Properties of Sulfadoxine-d3
| Property | Value |
| Molecular Formula | C₁₂H₁₁D₃N₄O₄S |
| Molecular Weight | 313.35 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
The solubility of Sulfadoxine-d3 is a critical factor in the preparation of stock solutions. It is highly soluble in dimethyl sulfoxide (DMSO) and has limited solubility in water.
Table 2: Solubility of Sulfadoxine-d3
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (≥ 319.13 mM)[1][2][3] | Use freshly opened, anhydrous DMSO as it is hygroscopic. |
| Water | 0.1 mg/mL (0.32 mM)[1][2][3] | Ultrasonic assistance is required for dissolution. |
| Acetonitrile | Soluble | Often used as a solvent for analytical standards[4]. |
| Methanol | Soluble | Used as a solvent for commercially available solutions[5]. |
| Ethanol | Slightly soluble |
Preparation of Stock Solutions
The choice of solvent and concentration for the stock solution will depend on the specific experimental application. For most in vitro cell-based assays, DMSO is the recommended solvent. For use as an internal standard in LC-MS, acetonitrile or methanol are common choices.
High-Concentration Stock Solution in DMSO (e.g., 100 mM)
This high-concentration stock is suitable for serial dilution to working concentrations for in vitro anti-malarial assays.
Materials:
-
Sulfadoxine-d3 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Weighing: Accurately weigh the desired amount of Sulfadoxine-d3 powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.34 mg of Sulfadoxine-d3.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the Sulfadoxine-d3 powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C and sonication can aid dissolution if necessary[6].
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[1][3].
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1][2].
Table 3: Preparation of Sulfadoxine-d3 Stock Solutions in DMSO
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.313 mg | 1.567 mg | 3.134 mg |
| 5 mM | 1.567 mg | 7.835 mg | 15.67 mg |
| 10 mM | 3.134 mg | 15.67 mg | 31.34 mg |
| 100 mM | 31.34 mg | 156.7 mg | 313.4 mg |
Stock Solution for Use as an Internal Standard (e.g., in Acetonitrile)
This protocol is suitable for preparing a stock solution of Sulfadoxine-d3 for use as an internal standard in LC-MS analysis.
Materials:
-
Sulfadoxine-d3 powder
-
LC-MS grade Acetonitrile
-
Sterile, amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Weighing: Accurately weigh the required amount of Sulfadoxine-d3 powder.
-
Dissolution: Add the appropriate volume of LC-MS grade acetonitrile to the vial.
-
Mixing: Vortex thoroughly to ensure complete dissolution.
-
Storage: Store the stock solution in amber glass vials at -20°C or -80°C to protect from light and prevent degradation.
Application Protocols
In Vitro Anti-Malarial Susceptibility Assay
Sulfadoxine acts by inhibiting the dihydropteroate synthase (DHPS) enzyme in the folate biosynthesis pathway of Plasmodium falciparum[2][4][7][8]. This pathway is essential for the parasite's DNA synthesis and replication.
Caption: Mechanism of action of Sulfadoxine in Plasmodium.
Experimental Protocol:
-
Parasite Culture: Culture Plasmodium falciparum in human erythrocytes using RPMI 1640 medium supplemented with human serum or a serum substitute like Albumax I[9]. The medium should have controlled levels of p-aminobenzoic acid (PABA) and folic acid, as these can interfere with the assay[1].
-
Drug Dilution: Prepare a serial dilution of the Sulfadoxine-d3 stock solution in culture medium to achieve the desired final concentrations for the assay.
-
Assay Plate Preparation: Add the diluted drug solutions to a 96-well microplate.
-
Parasite Addition: Add the synchronized parasite culture (typically at the ring stage) to each well. Include drug-free wells as a negative control and parasite-free wells as a background control.
-
Incubation: Incubate the plates for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Growth Inhibition Measurement: Determine parasite growth inhibition by measuring the incorporation of a labeled nucleic acid precursor (e.g., [³H]-hypoxanthine), by staining with a fluorescent DNA dye (e.g., SYBR Green I), or by microscopic counting of Giemsa-stained smears[9].
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.
Use as an Internal Standard in LC-MS/MS Analysis
Sulfadoxine-d3 is an ideal internal standard for the quantification of Sulfadoxine in biological matrices due to its similar chemical properties and distinct mass.
References
- 1. A modified in vitro sulfadoxine susceptibility assay for Plasmodium falciparum suitable for investigating Fansidar resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sulfadoxine? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro study assessing the response of plasmodium falciparum malaria to chloroquine, sulfadoxine/pyrimethamine, quinine and mefloquine in Wad Medani District, Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmv.org [mmv.org]
Application Notes and Protocols for Metabolite Identification Studies Using Sulfadoxine D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of drug metabolites is a critical step in the drug development process, providing essential insights into the pharmacokinetic profile, efficacy, and potential toxicity of a new chemical entity. The use of stable isotope-labeled compounds, such as Sulfadoxine D3, in conjunction with high-resolution mass spectrometry (LC-HRMS), has become an indispensable tool for these studies. The stable isotope label acts as a clear and unambiguous tag, allowing for the differentiation of drug-related material from endogenous metabolites and background matrix noise. This application note provides a detailed protocol for the use of this compound in metabolite identification studies, from experimental design to data analysis.
Principle of Metabolite Identification Using Stable Isotope Labeling
The core principle behind using a deuterated internal standard like this compound for metabolite identification lies in the characteristic isotopic pattern it generates in a mass spectrometer. When a mixture of a drug and its stable isotope-labeled counterpart (e.g., a 1:1 molar ratio) is administered, the parent drug and all its metabolites will appear as doublet peaks in the mass spectrum. These doublets will be separated by the mass difference corresponding to the number of deuterium atoms incorporated (in this case, 3 Da for this compound). This unique signature allows for the rapid and confident identification of drug-related compounds within a complex biological matrix. The co-eluting labeled and unlabeled pairs will also exhibit identical fragmentation patterns in tandem mass spectrometry (MS/MS), with the fragment ions containing the deuterium label showing the corresponding mass shift.
Metabolic Pathway of Sulfadoxine
Sulfadoxine, a long-acting sulfonamide, primarily undergoes phase II metabolism, with N-acetylation being the major biotransformation pathway. Phase I hydroxylation reactions on the aromatic ring or other positions can also occur, followed by further conjugation. The primary metabolite is N-acetylsulfadoxine.
Figure 1. Simplified metabolic pathway of Sulfadoxine.
Experimental Protocols
In Vitro Metabolite Identification using Human Liver Microsomes (HLM)
This protocol outlines a typical experiment for identifying the metabolites of Sulfadoxine using HLM.
Materials:
-
Sulfadoxine
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, LC-MS grade
Procedure:
-
Prepare Incubation Solutions:
-
Prepare a 1:1 molar ratio stock solution of Sulfadoxine and this compound in a suitable solvent (e.g., DMSO).
-
Prepare the HLM suspension in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM suspension and phosphate buffer at 37°C for 5 minutes.
-
Add the Sulfadoxine/Sulfadoxine D3 stock solution to the HLM suspension to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Sample Quenching and Preparation:
-
To stop the reaction, add two volumes of ice-cold acetonitrile to the collected aliquots.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid) for LC-MS analysis.
-
LC-HRMS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan MS and Data-Dependent MS/MS (dd-MS2) |
| Full Scan Range | m/z 100-1000 |
| Resolution | > 30,000 FWHM |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) for dd-MS2 |
| Data Acquisition | Acquire data in centroid mode |
Data Analysis Workflow
The identification of metabolites is achieved through a systematic data analysis workflow that leverages the unique isotopic signature of the deuterated standard.
Figure 2. Data analysis workflow for metabolite identification.
Step-by-Step Data Analysis:
-
Peak Detection and Alignment: Process the raw LC-HRMS data using a suitable software package to detect and align chromatographic peaks across different samples.
-
Isotope Pattern Filtering: Utilize a data mining tool to search for pairs of peaks that exhibit the characteristic 3 Da mass difference and co-elute. This is the key step in identifying potential drug-related compounds.
-
Componentization: Group the identified peak pairs into components, each representing a potential metabolite and its deuterated analog.
-
MS/MS Spectral Analysis:
-
Compare the MS/MS spectra of the unlabeled and labeled ions within each component. The fragmentation patterns should be identical.
-
Identify fragment ions that retain the deuterium label. These fragments will also show a 3 Da mass shift. This information is crucial for localizing the site of metabolic modification. For sulfonamides, a characteristic fragment ion is often observed at m/z 156, corresponding to the sulfanilyl moiety. If the modification occurs on the pyrimidine ring, this fragment will remain unchanged.
-
-
Structure Elucidation: Based on the mass shift of the parent ion and the fragmentation pattern, propose the structure of the metabolite. For example:
-
A mass increase of 16 Da (in addition to the 3 Da shift for the labeled analog) suggests a hydroxylation.
-
A mass increase of 42 Da suggests an acetylation.
-
Quantitative Data Summary
The following tables provide expected mass-to-charge ratios (m/z) for Sulfadoxine and its potential metabolites, along with their deuterated counterparts.
Table 1: Expected [M+H]⁺ Ions
| Compound | Unlabeled (m/z) | D3-Labeled (m/z) | Mass Difference (Da) |
| Sulfadoxine | 311.0814 | 314.1002 | 3.0188 |
| N-acetylsulfadoxine | 353.0920 | 356.1108 | 3.0188 |
| Hydroxysulfadoxine | 327.0763 | 330.0951 | 3.0188 |
Table 2: Key MS/MS Fragmentation Data for Sulfadoxine
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Structure |
| 311.08 | 156.01 | [H2N-C6H4-SO2]⁺ |
| 311.08 | 108.02 | [H2N-C6H4-S]⁺ |
| 311.08 | 92.05 | [H2N-C6H4]⁺ |
Note: For metabolites where the modification occurs on the pyrimidine ring, the fragment at m/z 156.01 is expected to be present and unchanged in its mass. If the modification is on the sulfanilyl moiety, this fragment will be shifted.
Conclusion
The use of this compound provides a robust and efficient method for the confident identification of its metabolites in complex biological matrices. The distinct isotopic signature created by the deuterium label simplifies the data analysis process and allows for the rapid pinpointing of drug-related compounds. The detailed protocols and data analysis workflow presented in this application note provide a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
Mass spectrometry fragmentation pattern of Sulfadoxine D3
An Application Note on the Mass Spectrometry Fragmentation of Sulfadoxine-D3
Introduction
Sulfadoxine is a long-acting sulfonamide antibiotic used to treat and prevent malaria, often in combination with pyrimethamine.[1] In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. Sulfadoxine-D3, a deuterated analog of Sulfadoxine, serves this purpose.[2][3] Understanding the specific fragmentation pattern of Sulfadoxine-D3 is essential for developing robust and selective MRM (Multiple Reaction Monitoring) methods for its detection and quantification in complex matrices. This document outlines the characteristic fragmentation of Sulfadoxine-D3 and provides a detailed protocol for its analysis.
Chemical and Physical Properties
Sulfadoxine-D3 is structurally identical to Sulfadoxine, except that three hydrogen atoms on one of the methoxy groups have been replaced by deuterium atoms.[4][5] This labeling results in a 3 Dalton mass shift, which is ideal for distinguishing it from the unlabeled analyte in mass spectrometry.
| Property | Value | Reference |
| IUPAC Name | 4-amino-N-[5-methoxy-6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide | [4] |
| Molecular Formula | C₁₂H₁₁D₃N₄O₄S | [5] |
| Monoisotopic Mass | 313.0924 Da | [4] |
| Molecular Weight | 313.35 g/mol | [4] |
| CAS Number | 1262770-70-6 | [4] |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a typical method for the analysis of Sulfadoxine-D3 using a standard LC-MS/MS system. Parameters may be optimized for specific instrumentation.[6]
1. Standard Preparation
-
Prepare a stock solution of Sulfadoxine-D3 at 1 mg/mL in methanol.
-
Perform serial dilutions using a mixture of 50:50 (v/v) acetonitrile and water to create working standards at desired concentrations (e.g., 1 µg/mL).
2. Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
Start at 10% B.
-
Ramp to 90% B over 5 minutes.
-
Hold at 90% B for 1 minute.
-
Return to 10% B over 0.5 minutes.
-
Hold at 10% B for 1.5 minutes for column re-equilibration.
-
3. Mass Spectrometry (MS) Parameters
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive (ESI+).[9]
-
Scan Type: Multiple Reaction Monitoring (MRM).[10]
-
Ion Source Temperature: 450 °C.
-
Capillary Voltage: 3.5 kV.
-
Collision Gas: Argon.
Results: Fragmentation Pattern of Sulfadoxine-D3
Upon introduction into the mass spectrometer using ESI+, Sulfadoxine-D3 is protonated to form the precursor ion [M+H]⁺ at m/z 314.1. Collision-induced dissociation (CID) of this precursor ion yields several characteristic product ions. The fragmentation of sulfonamides is well-studied and typically involves cleavage at the sulfonamide bond and fragmentation of the aromatic/heterocyclic rings.[11][12]
The table below summarizes the major transitions observed for Sulfadoxine-D3.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure | Description |
| 314.1 | 156.0 | [H₂N-C₆H₄-SO₂]⁺ | Cleavage of the S-N bond, forming the sulfanilyl cation. This is a characteristic fragment for most sulfonamides.[11][13] |
| 314.1 | 159.1 | [C₆H₅D₃N₃O₂]⁺ | Cleavage of the S-N bond with charge retention on the deuterated dimethoxypyrimidine amine fragment. |
| 314.1 | 92.1 | [H₂N-C₆H₄]⁺ | Loss of SO₂ from the m/z 156.0 fragment.[11] |
Fragmentation Pathway Visualization
The fragmentation of Sulfadoxine-D3 begins with the protonated molecule, which then undergoes cleavage at the sulfonamide bond, the most labile site. This primary fragmentation can result in the charge being retained on either the sulfanilyl portion or the deuterated pyrimidine portion of the molecule.
Caption: Proposed fragmentation pathway of protonated Sulfadoxine-D3.
Conclusion
The mass spectrometric fragmentation of Sulfadoxine-D3 is characterized by predictable cleavages common to the sulfonamide class of compounds. The primary product ions at m/z 156.0 and 159.1 provide highly specific transitions for use in MRM-based quantitative assays. The presence of the deuterium label on the pyrimidine ring ensures that one of the major fragments (m/z 159.1) is mass-shifted from the corresponding fragment of unlabeled Sulfadoxine, providing an ideal internal standard for reliable quantification. This information is fundamental for researchers developing and validating bioanalytical methods for Sulfadoxine.
References
- 1. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dcchemicals.com [dcchemicals.com]
- 4. Sulfadoxine D3 | C12H14N4O4S | CID 71312412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. hpst.cz [hpst.cz]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Employing Sulfadoxine-d3 in Drug-Drug Interaction Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-drug interactions (DDIs) represent a significant concern in clinical practice and drug development, potentially leading to adverse drug reactions or loss of therapeutic efficacy.[1] A major mechanism underlying DDIs is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of clinically used drugs.[2][3] Therefore, robust in vitro screening methods are essential in early drug discovery to identify and characterize the DDI potential of new chemical entities (NCEs).[4] This application note explores the hypothetical use of Sulfadoxine-d3, a deuterated version of the sulfonamide antibiotic Sulfadoxine, as a tool in DDI screening, particularly focusing on its potential as a CYP3A4 inhibitor or inducer.
Sulfadoxine is a long-acting sulfonamide that, in combination with pyrimethamine, has been used for the treatment and prevention of malaria.[1][5] Its metabolism involves acetylation to N4-acetylsulfadoxine.[6] While Sulfadoxine itself is not a widely recognized potent inhibitor or inducer of CYP enzymes, other sulfonamides, such as sulfamethoxazole, are known to be selective inhibitors of specific CYPs (e.g., CYP2C9).[7]
The use of deuterated compounds in pharmaceutical research is a strategy to enhance metabolic stability.[8] By replacing hydrogen with deuterium at metabolically labile positions, the carbon-deuterium bond becomes stronger than the carbon-hydrogen bond, which can slow down CYP-mediated metabolism (the kinetic isotope effect).[8][9] This property of Sulfadoxine-d3 makes it an interesting candidate for DDI studies, potentially offering a more stable tool compound compared to its non-deuterated counterpart. This application note provides a theoretical framework and detailed protocols for evaluating Sulfadoxine-d3 as a potential modulator of CYP3A4 activity.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to guide researchers in structuring their own data.
Table 1: IC50 Values for CYP3A4 Inhibition by Sulfadoxine-d3
| Test Compound | Probe Substrate | IC50 (µM) | Inhibition Type |
| Sulfadoxine-d3 | Midazolam | > 100 | No significant inhibition |
| Sulfadoxine-d3 | Testosterone | > 100 | No significant inhibition |
| Ketoconazole (Positive Control) | Midazolam | 0.15 | Competitive |
| Ketoconazole (Positive Control) | Testosterone | 0.25 | Competitive |
Table 2: CYP3A4 Induction Potential of Sulfadoxine-d3 in Human Hepatocytes
| Treatment | Concentration (µM) | CYP3A4 mRNA Fold Induction (vs. Vehicle) | CYP3A4 Activity Fold Induction (vs. Vehicle) |
| Vehicle Control (0.1% DMSO) | - | 1.0 | 1.0 |
| Sulfadoxine-d3 | 1 | 1.2 | 1.1 |
| Sulfadoxine-d3 | 10 | 1.5 | 1.3 |
| Sulfadoxine-d3 | 50 | 1.8 | 1.6 |
| Rifampicin (10 µM, Positive Control) | 10 | 15.0 | 12.5 |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay
Objective: To determine the potential of Sulfadoxine-d3 to inhibit CYP3A4 activity using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Sulfadoxine-d3
-
Ketoconazole (positive control inhibitor)
-
CYP3A4 probe substrates (e.g., Midazolam, Testosterone)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of Sulfadoxine-d3 and serial dilutions in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the appropriate concentrations of Sulfadoxine-d3 or Ketoconazole to the wells. Include a vehicle control.
-
Add human liver microsomes and the CYP3A4 probe substrate to each well.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C with shaking.
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of Sulfadoxine-d3 relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: In Vitro CYP3A4 Induction Assay in Human Hepatocytes
Objective: To evaluate the potential of Sulfadoxine-d3 to induce CYP3A4 expression and activity in cultured human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Sulfadoxine-d3
-
Rifampicin (positive control inducer)
-
Vehicle control (e.g., 0.1% DMSO)
-
RNA isolation kit
-
qRT-PCR reagents (primers and probes for CYP3A4 and a housekeeping gene)
-
CYP3A4 probe substrate (e.g., Midazolam)
-
LC-MS/MS system
Procedure:
Cell Culture and Treatment:
-
Thaw and plate human hepatocytes according to the supplier's instructions.
-
Allow the cells to acclimate for 24-48 hours.
-
Treat the hepatocytes with various concentrations of Sulfadoxine-d3, Rifampicin, or vehicle control for 48-72 hours.
mRNA Analysis (qRT-PCR):
-
After the treatment period, lyse the cells and isolate total RNA using a commercial kit.
-
Synthesize cDNA from the isolated RNA.
-
Perform qRT-PCR to quantify the relative expression levels of CYP3A4 mRNA, normalized to a housekeeping gene (e.g., GAPDH).
-
Calculate the fold induction relative to the vehicle control.
Enzyme Activity Assay:
-
After the treatment period, wash the cells and incubate them with a CYP3A4 probe substrate (e.g., Midazolam) in a serum-free medium for a specified time.
-
Collect the supernatant and analyze the formation of the metabolite by LC-MS/MS.
-
Normalize the metabolite formation rate to the protein concentration in each well.
-
Calculate the fold induction of CYP3A4 activity relative to the vehicle control.
Visualization of Pathways and Workflows
Caption: PXR-mediated signaling pathway for CYP3A4 induction.
Caption: Experimental workflow for in vitro CYP inhibition assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. Sulfadoxine/pyrimethamine - Wikipedia [en.wikipedia.org]
- 6. karger.com [karger.com]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sulfadoxine D3 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sulfadoxine D3 in mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for Sulfadoxine and its deuterated internal standard, this compound?
A1: For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) is commonly used. The precursor-to-product ion transitions for Sulfadoxine are typically m/z 311.1 → m/z 156.1, and for the internal standard this compound (or d4), the transition is m/z 315.1 → m/z 156.1.[1][2][3] Note that one study has also utilized the transition m/z 315→249 for Sulfadoxine-d4.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Sulfadoxine | 311.1 | 156.1, 245 | ESI+ |
| This compound/D4 | 315.1 | 156.1, 249 | ESI+ |
Q2: What is a suitable internal standard for Sulfadoxine analysis?
A2: A stable isotope-labeled version of the analyte, such as this compound or Sulfadoxine D4, is the most appropriate internal standard.[1] This is because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and other sources of variability.
Q3: What are the common sample preparation techniques for plasma samples containing Sulfadoxine?
A3: Protein precipitation is a simple and effective method for preparing plasma samples for Sulfadoxine analysis.[1][4] This technique involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the protein-free supernatant containing the analyte and internal standard.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Cause: Matrix effects, where co-eluting endogenous components from the biological matrix suppress or enhance the ionization of Sulfadoxine and its internal standard.
Troubleshooting Steps:
-
Evaluate Matrix Effect:
-
Perform a post-extraction addition experiment. Compare the signal response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat solution. A significant difference indicates the presence of matrix effects.
-
-
Improve Chromatographic Separation:
-
Optimize the LC gradient to better separate Sulfadoxine from interfering matrix components.
-
Consider using a different stationary phase column.
-
-
Enhance Sample Cleanup:
-
If protein precipitation is insufficient, consider more rigorous sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
-
Check Instrument Parameters:
-
Ensure the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for Sulfadoxine.
-
Issue 2: Inaccurate Quantification and High Variability
Possible Cause 1: Isobaric Interference from Metabolites
Sulfadoxine is metabolized in the body, and some of its metabolites may have the same nominal mass as this compound, leading to isobaric interference. The primary metabolite is N-acetylsulfadoxine.[5][6] Other potential metabolic pathways include hydroxylation and glucuronidation.
Troubleshooting Workflow for Isobaric Interference:
Caption: Troubleshooting workflow for suspected isobaric interference.
Possible Cause 2: Interference from Co-administered Drugs
Patients may be taking other medications that could interfere with the analysis. A study investigating potential interferences from several co-administered drugs, including antimalarials and antiretrovirals, found no significant impact on Sulfadoxine quantification.[1] However, it is crucial to consider all concomitant medications. A comprehensive list of drugs known to interact with sulfadoxine is available and should be reviewed.[7][8][9]
Troubleshooting Steps:
-
Review Patient Medication: Obtain a complete list of all medications the patient is taking.
-
Test for Interference: Spike blank matrix with the co-administered drugs and analyze to see if they produce a signal in the MRM channels of Sulfadoxine or this compound.
-
Chromatographic Separation: If interference is observed, adjust the liquid chromatography method to separate the interfering drug from Sulfadoxine.
Possible Cause 3: Internal Standard Instability (Deuterium Exchange)
Under certain LC-MS conditions, the deuterium atoms on this compound could potentially exchange with protons from the mobile phase, leading to a loss of the mass difference between the analyte and the internal standard.[10][11][12]
Troubleshooting Steps:
-
Mobile Phase pH: Avoid highly acidic or basic mobile phases that can promote hydrogen-deuterium exchange.
-
Temperature: Keep the autosampler and column oven at controlled, moderate temperatures.
-
Source Conditions: Harsh ESI source conditions might also contribute to in-source exchange. Optimize source parameters to be as gentle as possible while maintaining adequate sensitivity.
Logical Relationship for Internal Standard Troubleshooting:
Caption: Troubleshooting logic for internal standard variability.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
To a 100 µL aliquot of plasma sample, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Protocol 2: Representative Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Note: These are representative parameters and should be optimized for your specific instrument and application.
References
- 1. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Properties of Sulfadoxine-Pyrimethamine in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic assay of pyrimethamine, sulfadoxine and its N4-acetyl metabolite in serum and urine after ingestion of Suldox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Pyrimethamine/sulfadoxine Interactions - Drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. In electrospray ionization source hydrogen/deuterium exchange LC-MS and LC-MS/MS for characterization of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Utility of Hydrogen/Deuterium Exchange Mass Spectrometry in Biopharmaceutical Comparability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid chromatography-mass spectrometry using the hydrogen/deuterium exchange reaction as a tool for impurity identification in pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Sulfadoxine D3 Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of Sulfadoxine and its deuterated internal standard, Sulfadoxine D3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound from Sulfadoxine?
A1: Sulfadoxine and this compound are isotopologues, meaning they have the same chemical structure and physicochemical properties. The only difference is the presence of three deuterium atoms in this compound. This subtle difference in mass and molecular vibrations can lead to a slight difference in retention time, a phenomenon known as the "chromatographic isotope effect".[1][2] In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1] Optimizing the LC gradient is critical to amplify this small difference to achieve baseline separation.
Q2: What are the common causes of co-elution or poor resolution between Sulfadoxine and this compound?
A2: The most common cause of co-elution is a suboptimal LC gradient. If the gradient is too steep, the analytes will pass through the column too quickly, not allowing for sufficient interaction with the stationary phase to enable separation. Other contributing factors can include the choice of the stationary phase, mobile phase composition, flow rate, and column temperature.
Q3: What are the recommended starting LC conditions for separating Sulfadoxine and this compound?
A3: A good starting point for method development is to use a C18 reversed-phase column with a gradient elution employing water and acetonitrile, both containing an acidic modifier like 0.1% formic acid.[3] A shallow gradient is generally recommended to enhance the separation of these closely eluting compounds.
Q4: How can I improve the peak shape of Sulfadoxine and this compound?
A4: Poor peak shape, such as tailing or fronting, can be caused by several factors. Ensure your sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions. Using a mobile phase with an appropriate pH is also crucial; for a weakly acidic compound like Sulfadoxine, adding an acid like formic acid can improve peak shape by ensuring the analyte is in a single ionic form.[3] Column overload can also lead to poor peak shape, so consider reducing the injection volume or sample concentration.
Q5: My retention times are drifting. What could be the cause?
A5: Fluctuating retention times can be due to several factors. Insufficient column equilibration between injections is a common cause; it is advisable to equilibrate the column with at least 10 column volumes of the initial mobile phase.[4] Variations in column temperature can also lead to retention time shifts, so using a column oven is highly recommended.[5] Inconsistent mobile phase preparation can also contribute to this issue.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization of an LC gradient for this compound separation.
| Problem | Potential Cause | Suggested Solution |
| Co-elution of Sulfadoxine and this compound | The gradient is too steep. | Decrease the slope of the gradient, especially around the elution time of the analytes. Consider a multi-step gradient with a very shallow segment in the region where the compounds elute.[6] |
| Inappropriate stationary phase. | While C18 is a good starting point, testing columns with different selectivities (e.g., Phenyl-Hexyl, Cyano) might provide better separation. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase, such as a small amount of a stronger acid or base, depending on the analyte's properties. Ensure high-purity silica in the column. |
| Sample solvent is too strong. | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[5] | |
| Column overload. | Reduce the amount of sample injected onto the column by either lowering the concentration or the injection volume. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Increase the equilibration time between injections to ensure the column returns to the initial conditions. A minimum of 10 column volumes is recommended.[4] |
| Fluctuations in temperature. | Use a column oven to maintain a consistent temperature.[5] | |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate measurements of all components.[7] | |
| High Backpressure | Blockage in the LC system. | Check for blockages in the guard column, column frits, or tubing. Backflushing the column (if permissible by the manufacturer) may help.[4] |
| Precipitated buffer in the mobile phase. | Ensure the buffer is completely dissolved in the mobile phase. Filter the mobile phase before use.[8] | |
| Ghost Peaks | Contamination in the mobile phase or sample. | Use high-purity solvents and prepare fresh samples. A blank injection (injecting only the mobile phase) can help identify the source of contamination.[7] |
| Carryover from previous injections. | Implement a needle wash step in the autosampler method. |
Experimental Protocols
General LC-MS/MS Method for Sulfadoxine and this compound
This protocol is a representative method and may require optimization for your specific instrumentation and application.
1. Chromatographic Conditions:
-
Column: ACE Excel SuperC18 (50 x 2.1 mm, 1.7 µm)[3]
-
Mobile Phase A: Water with 0.1% Formic Acid[3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[3]
-
Flow Rate: 0.8 mL/min[3]
-
Injection Volume: 3 µL[3]
-
Column Temperature: 30 °C[9]
-
Gradient Program:
-
0-0.2 min: 25% B
-
0.2-1.0 min: 25-40% B
-
1.0-1.1 min: 40-90% B
-
1.1-1.5 min: 90% B
-
1.5-1.51 min: 90-25% B
-
1.51-1.6 min: 25% B[3]
-
2. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3]
-
MRM Transitions:
3. Sample Preparation (from Plasma):
-
To 5 µL of plasma, add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Inject the supernatant.[3]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.at [shimadzu.at]
- 5. halocolumns.com [halocolumns.com]
- 6. Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. realab.ua [realab.ua]
- 9. DEVELOPMENT AND VALIDATION OF LC-MS METHOD FOR SIMULTANEOUS DETERMINATION OF PYRIMETHAMINE AND SULFADOXINE IN THE PHARMACEUTICAL PREPARATION [ajps.journals.ekb.eg]
Troubleshooting poor signal intensity of Sulfadoxine D3 in MS
This technical support guide provides troubleshooting strategies and frequently asked questions to address poor signal intensity of Sulfadoxine D3 in Mass Spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor signal intensity of this compound in my LC-MS/MS analysis?
Poor signal intensity can stem from several factors, including inefficient sample preparation leading to matrix effects, suboptimal ionization source parameters, incorrect mass transition selection, or issues with the liquid chromatography method.[1][2] It is also crucial to ensure the sample concentration is appropriate, as samples that are too dilute will produce a weak signal, while overly concentrated samples can cause ion suppression.[1]
Q2: How critical is the choice of ionization mode for this compound analysis?
The choice of ionization technique significantly impacts signal intensity.[1] For Sulfadoxine analysis, Electrospray Ionization in positive mode (ESI+) has been shown to provide higher sensitivity compared to Atmospheric Pressure Chemical Ionization (APCI+).[3]
Q3: Can the mobile phase composition affect the signal intensity of this compound?
Yes, the mobile phase composition is critical. The addition of volatile acids like formic acid to the mobile phase has been shown to significantly improve peak intensity and is commonly used in methods for Sulfadoxine analysis.[3][4] The pH of the mobile phase should also be optimized according to the polarity of the ions and the sample.[4]
Q4: What is ion suppression and how can it affect my this compound signal?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[5] This competition for ionization in the MS source leads to a reduced signal for the analyte, which can result in poor sensitivity, accuracy, and precision.[6] ESI is particularly susceptible to this phenomenon.[5]
Q5: Why is a deuterated internal standard like Sulfadoxine-d4 recommended?
A stable isotope-labeled internal standard, such as Sulfadoxine-d4, is highly recommended because it co-elutes with the analyte and experiences similar ionization suppression or enhancement effects. By using the ratio of the analyte to the internal standard for quantification, variability due to matrix effects can be effectively compensated for, leading to more reliable and reproducible results.[3][7]
Troubleshooting Guide for Poor Signal Intensity
This guide provides a systematic approach to identifying and resolving common issues leading to poor signal intensity for this compound.
Step 1: Initial System Check & Basic Issues
Before delving into complex method parameters, ensure the fundamental components of your LC-MS system are functioning correctly.
-
Verify Instrument Performance: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[1]
-
Check for Leaks and Blockages: Inspect the LC system for any leaks or blockages in the tubing or column that could affect flow and pressure.
-
Confirm Stable Spray: Visually inspect the ESI needle to confirm a stable and consistent spray is being generated. An unstable spray is a common cause of signal fluctuation and loss.[8]
-
Fresh Solvents and Samples: Prepare fresh mobile phases and a new dilution of your this compound standard to rule out degradation or contamination issues.[8]
Step 2: Investigate Sample Preparation and Matrix Effects
Ineffective sample preparation is a primary source of poor signal due to the introduction of interfering substances.
-
Problem: Potential Ion Suppression from Matrix Components.
-
Solution 1: Improve Sample Cleanup. Complex biological matrices like plasma contain endogenous components (salts, lipids, proteins) that cause ion suppression.[9] Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove these interferences.[6] Protein precipitation is a simpler but potentially less clean method.[3][10]
-
Solution 2: Dilute the Sample. Diluting the sample can reduce the concentration of matrix components, thereby alleviating ion suppression.[6][11]
-
Solution 3: Assess Matrix Effect. To confirm if matrix effects are the issue, perform a post-column infusion experiment or a quantitative matrix factor assessment.[6][9]
-
-
Problem: Low Analyte Recovery.
-
Solution: Evaluate the efficiency of your extraction procedure. The mean recovery for Sulfadoxine using protein precipitation has been reported to be around 94.3% (±3.2%).[3] If your recovery is significantly lower, re-optimize the extraction solvent and procedure.
-
Step 3: Optimize Liquid Chromatography (LC) Method
Poor chromatographic separation can lead to co-elution of matrix components with your analyte, causing ion suppression.
-
Problem: Co-elution with Interfering Compounds.
-
Solution 1: Adjust the LC Gradient. Modify the mobile phase gradient to better separate this compound from the regions where ion suppression occurs.[6][11] An initial mobile phase with a slightly higher organic content (e.g., increasing from 20% to 25% acetonitrile) can help resolve interference peaks.[12]
-
Solution 2: Evaluate Column Chemistry. While a standard C18 column is commonly used, ensure it provides adequate separation and peak shape for Sulfadoxine.[3][12] Using columns with sub-2 μm particles can significantly increase efficiency and sensitivity.[3]
-
Step 4: Optimize Mass Spectrometry (MS) Parameters
Suboptimal MS parameters will directly lead to poor signal intensity.
-
Problem: Inefficient Ionization.
-
Problem: Incorrect or Inefficient Fragmentation.
-
Solution 1: Verify Precursor and Product Ions. The protonated molecule [M+H]+ for Sulfadoxine is m/z 311.1 and for this compound (assuming 3 deuterium atoms on the methoxy group, though often d4 is used on the phenyl ring) would be m/z 314.1. For Sulfadoxine-d4, the transition is m/z 315 -> 249.[3] A common transition for quantification of Sulfadoxine is m/z 311 -> 245, which is a less abundant product ion chosen to avoid detector saturation at high concentrations.[3][12] The most abundant product ion is m/z 156.[3][13]
-
Solution 2: Optimize Collision Energy (CE) and Declustering Potential (DP). These parameters are crucial for achieving efficient fragmentation and maximizing the signal of the product ion.[3] Fine-tuning the CE is essential for MS/MS experiments.[2]
-
Experimental Protocols
Protocol 1: Plasma Sample Preparation via Protein Precipitation[3]
-
Pipette 5 µL of plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 1000 ng/mL Sulfadoxine-d4 in MeCN-water with 0.1% formic acid).
-
Briefly mix the sample.
-
Add 175 µL of acetonitrile (MeCN) to precipitate proteins.
-
Vortex the mixture for 5-10 seconds.
-
Centrifuge at 20,000 rcf for 3 minutes.
-
Transfer the supernatant and dilute it 5-fold with water.
-
Inject 3 µL of the final solution into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Method[3]
-
LC System: Waters Acquity UPLC I class
-
Column: ACE Excel SuperC18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 3 µL
-
MS System: Sciex TripleQuad 6500+
-
Ionization Mode: ESI+
Protocol 3: Quantitative Assessment of Matrix Effect[8][10]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its internal standard into the mobile phase solvent at a known concentration.
-
Set B (Post-Extraction Spike): Process blank plasma samples using your extraction protocol. Spike this compound and the internal standard into the final extracted matrix.
-
Set C (Pre-Extraction Spike): Spike this compound and the internal standard into blank plasma before the extraction process.
-
-
Analyze all three sets using the LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Data and Parameters
Table 1: Optimized MS/MS Parameters for Sulfadoxine and Internal Standard [3]
| Parameter | Analyte | Setting |
| Source Temperature | - | 400 °C |
| Ionspray Voltage | - | 2000 V |
| Curtain Gas (CUR) | - | 25 psi |
| Nebulizer Gas (Gas1) | - | 30 psi |
| Auxiliary Gas (Gas2) | - | 50 psi |
| Collision Gas (CAD) | - | 9 psi |
| MRM Transition | Sulfadoxine | 311.0 -> 245.0 |
| Declustering Potential (DP) | Sulfadoxine | 60 V |
| Entrance Potential (EP) | Sulfadoxine | 10 V |
| Collision Energy (CE) | Sulfadoxine | 25 V |
| Collision Cell Exit (CXP) | Sulfadoxine | 10 V |
| MRM Transition | Sulfadoxine-d4 | 315.0 -> 249.0 |
| Declustering Potential (DP) | Sulfadoxine-d4 | 60 V |
| Entrance Potential (EP) | Sulfadoxine-d4 | 10 V |
| Collision Energy (CE) | Sulfadoxine-d4 | 25 V |
| Collision Cell Exit (CXP) | Sulfadoxine-d4 | 10 V |
Table 2: Example LC Gradient Program [3]
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B (Acetonitrile) |
| 0.0 - 0.2 | 0.8 | 25 |
| 0.2 - 1.0 | 0.8 | 25 -> 40 |
| 1.0 - 1.1 | 0.8 | 40 -> 90 |
| 1.1 - 1.5 | 0.8 | 90 |
| 1.5 - 1.51 | 0.8 | 90 -> 25 |
| 1.51 - 1.6 | 0.8 | 25 |
Visualizations
Caption: A systematic workflow for troubleshooting poor signal intensity.
Caption: Conceptual diagram of ion suppression in the ESI source.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. zefsci.com [zefsci.com]
- 3. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. escholarship.org [escholarship.org]
- 13. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Sulfadoxine-d3 in Biological Samples
Welcome to the technical support center for the analysis of Sulfadoxine-d3 in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Sulfadoxine-d3 analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the biological sample matrix.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately impacting the accuracy, precision, and sensitivity of your quantitative analysis.[3] In the analysis of Sulfadoxine-d3, endogenous substances like phospholipids, salts, and proteins in plasma, serum, or urine can interfere with the ionization process in the mass spectrometer source.[1] This can result in erroneous concentration measurements of Sulfadoxine-d3.
Q2: I'm observing poor reproducibility and accuracy in my Sulfadoxine-d3 quantification. Could this be due to matrix effects?
A2: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[3] When different biological samples have varying levels of interfering components, the extent of ion suppression or enhancement can differ from sample to sample, leading to high variability in your results.[2] It is crucial to assess and mitigate matrix effects during method development and validation to ensure reliable data.[1]
Q3: How can I determine if matrix effects are impacting my Sulfadoxine-d3 assay?
A3: There are several established methods to evaluate matrix effects. The most common approaches are the post-column infusion method and the post-extraction spike method.[1]
-
Post-Column Infusion: This qualitative method helps identify at what points during your chromatographic run ion suppression or enhancement occurs.[1][4] A solution of Sulfadoxine-d3 is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or rises in the baseline signal of Sulfadoxine-d3 indicate the presence of matrix effects.
-
Post-Extraction Spike Method: This quantitative approach, often considered the "gold standard," compares the response of Sulfadoxine-d3 in a neat solution to its response when spiked into a blank, extracted matrix.[1][5] This allows for the calculation of a matrix factor (MF).
Troubleshooting Guide
Issue 1: Significant ion suppression is observed for Sulfadoxine-d3.
This is a common issue in bioanalysis, often caused by co-eluting phospholipids from plasma or serum samples.
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to remove interfering components before analysis.
-
Protein Precipitation (PPT): While a quick and common method, it may not be sufficient to remove all matrix components.[3]
-
Liquid-Liquid Extraction (LLE): This can offer a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances and concentrating the analyte.[2][6]
-
-
Improve Chromatographic Separation: Ensure that Sulfadoxine-d3 is chromatographically separated from the regions where matrix effects are most pronounced. Modifying the gradient, mobile phase composition, or using a different column chemistry can achieve this.[7]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect.[4][5] However, ensure that the diluted concentration of Sulfadoxine-d3 remains above the lower limit of quantification (LLOQ).
Logical Workflow for Troubleshooting Ion Suppression
Caption: Troubleshooting workflow for addressing ion suppression.
Issue 2: High variability in results between different lots of biological matrix.
This indicates a relative matrix effect, where the nature and extent of interference differ across individual samples or lots.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as a deuterated form of Sulfadoxine. The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.[8]
-
Matrix Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples.[2] This ensures that the standards and the unknowns are affected by the matrix in a similar way.
-
Evaluation of Multiple Matrix Lots: During method validation, it is essential to evaluate the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[8]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol is adapted from the methodology proposed by Matuszewski et al.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Sulfadoxine-d3 and its SIL-IS into the mobile phase or a reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (at least 6 different lots). Spike Sulfadoxine-d3 and its SIL-IS into the extracted matrix post-extraction at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike Sulfadoxine-d3 and its SIL-IS into the biological matrix before the extraction process.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Matrix Factor (MF): Calculate the MF by comparing the peak area of the analyte in Set B to the peak area in Set A.
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE): Calculate the extraction recovery by comparing the peak area of the analyte in Set C to the peak area in Set B.
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Process Efficiency (PE): Calculate the overall process efficiency.
-
PE = (Peak Area in Set C) / (Peak Area in Set A)
-
-
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for quantitative matrix effect assessment.
Data Presentation
Table 1: Example Matrix Factor (MF) and Recovery (RE) Data for Sulfadoxine-d3
| Sample Lot | Analyte Concentration | Peak Area (Neat) | Peak Area (Post-Spike) | Matrix Factor (MF) | Peak Area (Pre-Spike) | Recovery (RE) |
| Lot 1 | Low QC | 55,123 | 48,508 | 0.88 | 44,142 | 91.0% |
| High QC | 548,910 | 494,019 | 0.90 | 454,497 | 92.0% | |
| Lot 2 | Low QC | 54,980 | 45,083 | 0.82 | 41,025 | 91.0% |
| High QC | 551,020 | 473,877 | 0.86 | 436,000 | 92.0% | |
| Lot 3 | Low QC | 55,300 | 49,217 | 0.89 | 45,279 | 92.0% |
| High QC | 549,500 | 500,045 | 0.91 | 455,040 | 91.0% | |
| ... (Lots 4-6) | ... | ... | ... | ... | ... | ... |
| Mean | Low QC | 0.86 | 91.3% | |||
| High QC | 0.89 | 91.7% | ||||
| %CV | Low QC | 4.1% | 0.6% | |||
| High QC | 2.9% | 0.5% |
This table presents hypothetical data for illustrative purposes. A coefficient of variation (%CV) of the matrix factor across different lots of less than 15% is generally considered acceptable.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid isotopic exchange in Sulfadoxine D3 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding isotopic exchange in experiments utilizing Sulfadoxine-d3. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter, ensuring the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for Sulfadoxine-d3?
A1: Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical process where a deuterium atom on a labeled compound, such as Sulfadoxine-d3, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix).[1] This is a critical issue in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), because it alters the mass of the internal standard.[2] If Sulfadoxine-d3 exchanges its deuterium atoms for hydrogen, it becomes indistinguishable from the unlabeled analyte (Sulfadoxine), leading to inaccurate and unreliable quantification.[3]
Q2: Which positions on the Sulfadoxine-d3 molecule are most susceptible to isotopic exchange?
A2: The positions most prone to H-D exchange are those with labile protons. In Sulfadoxine, the hydrogens on the aromatic amine (-NH2) and the sulfonamide (-SO2NH-) groups are the most likely to exchange with protons from the solvent.[2] While the deuterium atoms in commercially available Sulfadoxine-d3 are typically placed on a methoxy group, which is generally stable, it is crucial to be aware of experimental conditions that could promote exchange at other sites if the labeling pattern is different or if extreme conditions are used.
Q3: What are the primary factors that promote isotopic exchange?
A3: The main factors that can induce isotopic exchange are:
-
pH: Both highly acidic and basic conditions can catalyze H-D exchange. The rate of exchange is generally at its minimum between pH 2.5 and 3.0.[1]
-
Temperature: Higher temperatures accelerate the rate of isotopic exchange.[1] It is crucial to keep samples and standards cool.
-
Solvent Composition: Protic solvents, such as water and methanol, can readily donate protons and facilitate exchange. Aprotic solvents are generally preferred for storing and handling deuterated standards.[1]
-
Moisture: The presence of water is a key factor in promoting H-D exchange.[1]
Q4: How can I prevent isotopic exchange during my experiments?
A4: To minimize isotopic exchange, adhere to the following best practices:
-
Control pH: Maintain the pH of your samples and mobile phases within a stable and appropriate range, ideally avoiding extremes.
-
Maintain Low Temperatures: Store stock solutions and samples at low temperatures (e.g., in a refrigerator or freezer) and use a cooled autosampler during analysis.[4]
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents for the preparation of stock and working solutions.
-
Ensure Anhydrous Conditions: Minimize the exposure of your deuterated standard to moisture. Use dry solvents and glassware.[1]
-
Proper Storage: Store Sulfadoxine-d3 in a tightly sealed container, under an inert atmosphere if possible, and at the recommended temperature.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent Internal Standard (IS) Response | Isotopic exchange of Sulfadoxine-d3. | 1. Verify IS Stability: Perform the stability verification protocol outlined below. 2. Review Sample/Mobile Phase pH: Ensure pH is in a non-extreme range. 3. Check for Temperature Fluctuations: Maintain consistent, cool temperatures for samples and the autosampler. |
| Inconsistent sample preparation. | 1. Ensure Homogeneity: Vortex samples thoroughly after adding the internal standard. 2. Pipetting Accuracy: Verify the calibration and proper use of pipettes for IS addition.[3] | |
| Analyte Concentration Appears Artificially High | Loss of deuterated internal standard due to back-exchange. | 1. Assess Exchange Conditions: Review the pH, temperature, and solvent exposure during your sample preparation and analysis. 2. Optimize Method: Modify your protocol to use milder conditions (e.g., lower temperature, adjust pH). |
| Drifting IS Signal During an Analytical Run | Instability of Sulfadoxine-d3 in the autosampler. | 1. Cool the Autosampler: Set the autosampler to a low temperature (e.g., 4°C). 2. Limit Residence Time: Analyze samples in smaller batches to reduce the time they spend in the autosampler. |
| Poor Peak Shape for the Internal Standard | Co-elution with an interfering compound or on-column degradation. | 1. Optimize Chromatography: Adjust the mobile phase gradient, or consider a different column to improve separation.[3] 2. Check for Degradation: Assess the stability of the IS under the chromatographic conditions. |
Factors Influencing Isotopic Exchange of Sulfadoxine-d3
| Parameter | Condition | Risk of Isotopic Exchange | Recommendation |
| pH | < 2.5 or > 7.0 | High | Maintain pH between 2.5 and 7.0 where possible. |
| Temperature | Elevated (> 25°C) | High | Store and analyze samples at low temperatures (e.g., 4°C). |
| Ambient (20-25°C) | Moderate | Minimize time at ambient temperature. | |
| Refrigerated (2-8°C) | Low | Recommended for short-term storage and autosampler. | |
| Solvent | Protic (e.g., Water, Methanol) | Higher | Use aprotic solvents (e.g., Acetonitrile) for stock solutions. Minimize exposure to protic solvents in the final sample. |
| Aprotic (e.g., Acetonitrile) | Low | Preferred for reconstitution and storage. | |
| Label Position | On Heteroatoms (N-H, O-H) | High | Select a standard with deuterium on a stable position (e.g., methoxy group). |
| Aromatic C-H | Low | Generally stable under typical analytical conditions. |
Experimental Protocols
Protocol for Verifying the Stability of Sulfadoxine-d3
Objective: To determine if Sulfadoxine-d3 is stable under the specific experimental conditions of your assay.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Sulfadoxine-d3 stock solution
-
Solvents used in the analytical method
-
LC-MS/MS system
Methodology:
-
Prepare a "Time Zero" Sample:
-
Spike the blank matrix with Sulfadoxine-d3 at the working concentration.
-
Immediately process the sample using your established extraction procedure.
-
Analyze the extract by LC-MS/MS without delay. This will serve as your baseline.
-
-
Prepare "Incubated" Samples:
-
Spike the blank matrix with Sulfadoxine-d3 at the same working concentration.
-
Subject these samples to the conditions you wish to test (e.g., let them sit at room temperature for the maximum expected sample preparation time, or store them in the autosampler for the duration of a typical run).
-
-
Process and Analyze Incubated Samples:
-
After the incubation period, process the samples using the same extraction procedure as the "Time Zero" sample.
-
Analyze the extracts by LC-MS/MS.
-
-
Data Analysis:
-
Monitor the mass transition for unlabeled Sulfadoxine in the incubated samples.
-
A significant increase in the signal for unlabeled Sulfadoxine compared to the "Time Zero" sample indicates that isotopic exchange has occurred.
-
Visualizations
Caption: Workflow for troubleshooting isotopic exchange in Sulfadoxine-d3 experiments.
Caption: Structure of Sulfadoxine with key functional groups and potential sites of isotopic exchange.
References
Addressing poor recovery of Sulfadoxine D3 during sample preparation
Welcome to the Technical Support Center for troubleshooting poor recovery of Sulfadoxine D3 during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor recovery of this compound?
Poor recovery of this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. The most common issues are related to the sample preparation process, the inherent chemical properties of the analyte, and potential matrix effects. Key areas to investigate include:
-
Suboptimal pH during extraction: The recovery of Sulfadoxine is highly dependent on pH due to its acidic nature.[1]
-
Inefficient extraction method: The chosen method, whether protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), may not be optimized for this compound.
-
Isotopic exchange: Deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange.[2][3]
-
Matrix effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the analyte signal during LC-MS/MS analysis.[4][5][6]
-
Analyte instability: Degradation of this compound can occur due to improper storage conditions, such as exposure to light, extreme temperatures, or inappropriate pH.[7][8]
-
Incomplete elution in SPE: The elution solvent may not be strong enough to completely recover the analyte from the SPE sorbent.
Q2: How does pH affect the extraction of this compound?
Sulfadoxine is a sulfonamide with an acidic pKa of approximately 6.12.[1] This means its ionization state, and therefore its solubility in aqueous and organic solvents, is significantly influenced by the pH of the sample and extraction solvents.
-
At a pH below its pKa (e.g., in an acidic environment), Sulfadoxine will be predominantly in its neutral, unionized form. This form is more hydrophobic and will have higher solubility in organic solvents, making it ideal for extraction from aqueous matrices using LLE or retention on a reversed-phase SPE sorbent.
-
At a pH above its pKa (e.g., in a neutral or basic environment), Sulfadoxine will be in its ionized form, which is more water-soluble. This can lead to poor retention on reversed-phase SPE sorbents and inefficient partitioning into organic solvents during LLE.
Therefore, adjusting the sample pH to be acidic prior to extraction is a critical step for achieving high recovery.
Q3: I'm observing a decreasing signal for this compound over time. What could be the cause?
A progressive decrease in the signal of a deuterated internal standard can be indicative of isotopic exchange.[2] This is a process where deuterium atoms on the standard are replaced by hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol).[3]
Factors that can promote isotopic exchange include:
-
pH: Both highly acidic and basic conditions can catalyze this exchange.[2]
-
Temperature: Elevated temperatures can accelerate the rate of exchange.[2]
-
Solvent Composition: Protic solvents are a source of hydrogen and can facilitate the exchange.[2]
-
Location of Deuterium Labels: Deuterium atoms on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[3][7]
To investigate this, you can perform a stability study by incubating the this compound standard in your mobile phase or sample matrix at different time points and analyzing the samples.
Q4: Can matrix effects be responsible for the apparent low recovery of this compound?
Yes, matrix effects can significantly impact the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[4][5][6] This can be misinterpreted as poor recovery.
-
Ion Suppression: This is a common phenomenon where co-eluting matrix components compete with the analyte for ionization, resulting in a decreased signal.
-
Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal.
To determine if matrix effects are the culprit, a post-extraction addition experiment is recommended. This involves comparing the signal of this compound spiked into a blank, extracted matrix with the signal of the standard in a neat solution.[4][9]
Troubleshooting Guides
Troubleshooting Poor Recovery in Protein Precipitation
Protein precipitation is a common and straightforward method for sample cleanup. However, incomplete precipitation or co-precipitation of the analyte can lead to low recovery.
Troubleshooting Workflow for Protein Precipitation
Caption: A logical workflow for troubleshooting poor this compound recovery in protein precipitation.
Quantitative Data Summary: Protein Precipitation
| Precipitating Agent | Solvent-to-Plasma Ratio (v/v) | Typical Recovery Range (%) | Reference |
| Acetonitrile (ACN) | 3:1 | 85 - 105 | [10] |
| Methanol (MeOH) | 3:1 | 80 - 100 | [10] |
| Trichloroacetic Acid (TCA) | 2:1 (10% w/v) | 90 - 110 | [11][12] |
| Zinc Sulfate/Methanol | 2:1 | 88 - 102 | [13] |
Note: Recovery can be matrix and concentration-dependent.
Troubleshooting Poor Recovery in Solid-Phase Extraction (SPE)
SPE is a more selective sample cleanup technique, but it requires careful optimization of each step to ensure high and reproducible recovery.
Troubleshooting Workflow for Solid-Phase Extraction
Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.
Quantitative Data Summary: Solid-Phase Extraction
| SPE Sorbent | Sample pH | Typical Wash Solvent | Typical Elution Solvent | Typical Recovery Range (%) | Reference |
| C18 | 3-4 | 5% Methanol in Water | Methanol with 2% Formic Acid | 87 - 92 | [10] |
| Polymer-based | 3-4 | Water | Acetonitrile | 85 - 95 | [14] |
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile
This protocol is a general procedure for the extraction of this compound from plasma.
-
Sample Aliquoting: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound to the plasma sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Mixing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) using a C18 Cartridge
This protocol provides a starting point for optimizing SPE for this compound.
-
Sample Pre-treatment: To 500 µL of plasma, add the this compound internal standard. Acidify the sample to approximately pH 4 with 1% formic acid in water.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the this compound with 1 mL of methanol containing 2% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 3: Assessment of Matrix Effects
This experiment helps to quantify the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase at a known concentration.
-
Set B (Post-extraction Spike): Extract a blank plasma sample using your established protocol. Spike this compound into the final, reconstituted extract at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Spike this compound into a blank plasma sample before the extraction process at the same initial concentration.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
Signaling Pathways and Logical Relationships
Troubleshooting Isotopic Exchange of this compound
Caption: A systematic approach to diagnosing and mitigating isotopic exchange of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. waters.com [waters.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Minimizing background noise in Sulfadoxine D3 analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise and overcoming common challenges in the analytical methods for Sulfadoxine D3.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in LC-MS/MS analysis of this compound?
Background noise in the LC-MS/MS analysis of this compound can originate from several sources, broadly categorized as:
-
Chemical Noise: This is often due to impurities in solvents, reagents, and mobile phase additives. Using high-purity, LC-MS grade solvents and freshly prepared mobile phases is crucial to minimize this type of noise. Contaminants can also leach from plastic containers, tubing, and filters.
-
Matrix Effects: When analyzing biological samples such as plasma, endogenous components like phospholipids, proteins, and salts can co-elute with this compound. These matrix components can interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression or enhancement, which manifests as a noisy or unstable baseline.
-
Instrumental and Electronic Noise: This can stem from a contaminated ion source, detector issues, or an unstable electrospray. Regular cleaning and maintenance of the MS source components, such as the ESI probe and capillary, are essential for minimizing this noise.
Q2: I'm observing a high, noisy baseline in my chromatogram. What are the initial troubleshooting steps?
A systematic approach is key to identifying the source of high background noise. Follow these initial steps:
-
Analyze a Blank Injection: Inject a blank solvent (typically the initial mobile phase composition). If the noise persists, the source is likely the solvent, mobile phase, or the LC-MS system itself.
-
Check Solvent and Mobile Phase Purity: Ensure you are using high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phase and re-analyze.
-
Inspect the LC System: Check for leaks in the LC flow path. Ensure the pump is delivering a stable flow and that the system is well-equilibrated.
-
Clean the Ion Source: If the above steps do not resolve the issue, the ion source may be contaminated. Follow the manufacturer's instructions for cleaning the ESI probe, capillary, and other source components.
Q3: My signal-to-noise ratio for this compound is poor. How can I improve it?
Improving the signal-to-noise (S/N) ratio involves either increasing the analyte signal, decreasing the background noise, or both.[1] Consider the following strategies:
-
Optimize MS Parameters: Fine-tune the ion source parameters, such as nebulizer gas pressure, drying gas flow and temperature, and capillary voltage, to maximize the ionization of this compound. Optimize the collision energy for the specific MRM transition to ensure efficient fragmentation and high product ion intensity.
-
Enhance Sample Preparation: A more rigorous sample cleanup can significantly reduce matrix effects and background noise.[1] Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Optimization: Adjusting the mobile phase composition or gradient can help to chromatographically separate this compound from co-eluting matrix components that may be causing ion suppression.
-
Signal Averaging: If your instrument software allows, acquiring and averaging multiple scans across the chromatographic peak can improve the S/N ratio.[2]
Q4: I am seeing unexpected peaks or adducts in my mass spectrum for this compound. What are they and how can I minimize them?
Unexpected peaks in the mass spectrum can be due to contaminants or, more commonly, the formation of adducts with ions present in the mobile phase. For Sulfadoxine, which is often analyzed in positive ion mode, common adducts include:
-
Sodium adducts [M+Na]+
-
Potassium adducts [M+K]+
-
Ammonium adducts [M+NH4]+
These adducts can divert ion current away from the desired protonated molecule [M+H]+, potentially reducing sensitivity. To minimize adduct formation:
-
Use High-Purity Solvents and Additives: Sodium and potassium are common contaminants in lower-grade solvents and glassware.
-
Acidify the Mobile Phase: The addition of a small amount of formic acid or acetic acid to the mobile phase can promote the formation of the protonated molecule [M+H]+ and suppress the formation of sodium and potassium adducts.
-
Avoid Phosphate Buffers: Phosphate-containing buffers can sometimes contribute to adduct formation and ion suppression in the ESI source.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your this compound analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Noise in Blank Injection | 1. Contaminated solvents or mobile phase.2. Contaminated LC system (tubing, pump, injector).3. Contaminated MS ion source. | 1. Use fresh, LC-MS grade solvents and additives.[2] Filter the mobile phase.2. Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:water).3. Clean the ion source according to the manufacturer's protocol. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column contamination or degradation.2. Incompatible injection solvent.3. Secondary interactions with the stationary phase. | 1. Backflush the column or replace it if necessary.2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.3. Adjust the mobile phase pH or add a competing agent to reduce secondary interactions. |
| Inconsistent Internal Standard (this compound) Response | 1. Inconsistent sample preparation (e.g., variable extraction recovery).2. Matrix effects affecting the internal standard differently than the analyte.3. Degradation of the internal standard. | 1. Ensure the internal standard is added early in the sample preparation process to account for variability.[3] Automate liquid handling steps if possible.2. Investigate different sample cleanup strategies to minimize matrix effects.3. Check the stability of the internal standard in the sample matrix and storage conditions.[3] |
| Significant Ion Suppression | 1. Co-elution of matrix components (e.g., phospholipids, proteins).2. High concentration of salts in the sample. | 1. Improve chromatographic separation to resolve this compound from interfering matrix components.[4] 2. Implement a more effective sample preparation technique (LLE or SPE) to remove interfering substances.[4][5] 3. Dilute the sample to reduce the concentration of interfering species.[4] |
| Low Signal Intensity | 1. Suboptimal MS parameters.2. Inefficient sample extraction.3. Analyte degradation. | 1. Optimize ion source parameters (e.g., voltages, gas flows, temperature) and collision energy for the specific MRM transitions of this compound.2. Evaluate and optimize the sample preparation method to improve recovery.3. Investigate the stability of this compound under the sample collection, storage, and processing conditions. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for Sulfadoxine analysis using LC-MS/MS. These values can serve as a benchmark for your method development and troubleshooting.
Table 1: LC-MS/MS Method Parameters for Sulfadoxine and this compound
| Parameter | Sulfadoxine | This compound/D4 (Internal Standard) | Reference |
| Precursor Ion (m/z) | 311.1 | 314.1 / 315 | [2][6] |
| Product Ion (m/z) | 156.0, 245.0 | 160.0 / 249.0 | [2][6][7] |
| Collision Energy (eV) | Analyte-dependent, typically optimized | Analyte-dependent, typically optimized | [7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | [2] |
Table 2: Performance of Different Sample Preparation Techniques for Sulfadoxine Analysis
| Sample Preparation Method | Typical Recovery (%) | LLOQ Range | Key Advantages | Key Disadvantages | Reference(s) |
| Protein Precipitation (PPT) | 85 - 100% | 1 - 25 ng/mL | Simple, fast, and inexpensive. | Least clean, high potential for matrix effects.[2] | [2][8] |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 1 - 10 ng/mL | Cleaner extracts than PPT, reduces phospholipids. | More labor-intensive, uses larger volumes of organic solvents. | [9] |
| Solid-Phase Extraction (SPE) | 80 - 105% | 0.5 - 5 ng/mL | Provides the cleanest extracts, significantly reduces matrix effects. | More complex method development, higher cost per sample. | [10][11] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Analysis in Plasma
This protocol is a rapid and simple method for sample cleanup, suitable for high-throughput analysis.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Analysis in Plasma
This protocol provides a cleaner sample extract, leading to reduced matrix effects and improved sensitivity.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: Comparison of sample preparation techniques.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. hpst.cz [hpst.cz]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Sulfadoxine D3 Internal Standard in Calibration Curves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered when using Sulfadoxine D3 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a deuterated internal standard like this compound?
A1: Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis. Their key advantages include:
-
Correction for Matrix Effects: Since deuterated standards are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement from the sample matrix. This allows for accurate correction of these effects.[1]
-
Compensation for Variability: They compensate for variability during sample preparation, such as extraction inconsistencies, injection volume differences, and instrument drift.[2]
-
Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, overall assay accuracy and precision are significantly improved.[1]
Q2: What are the ideal purity requirements for this compound internal standard?
A2: High isotopic and chemical purity are crucial for a deuterated internal standard to perform reliably. High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation. Always consult the Certificate of Analysis (CoA) for the stated purity of the standard.
Q3: How should this compound stock solutions be prepared and stored?
A3: Proper preparation and storage are critical for maintaining the integrity of the internal standard.
-
Solubility: this compound is soluble in DMSO and to a lesser extent in water (requires sonication).[3]
-
Storage: Stock solutions should be stored at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[4] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[3][4]
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity or Accuracy
Symptom: The calibration curve for your analyte (Sulfadoxine) using this compound as an internal standard is non-linear, or the back-calculated concentrations of the calibrators are inaccurate (greater than 15% deviation, or 20% at the LLOQ).[5]
Potential Causes & Troubleshooting Steps:
-
Isotopic Contribution: The internal standard may contain a significant amount of the unlabeled analyte, or the analyte's natural isotopic abundance may contribute to the internal standard's signal.[6]
-
Assess Purity: Inject a high concentration of the this compound solution alone to check for any signal at the analyte's mass transition.[6]
-
Consult CoA: Review the Certificate of Analysis for the isotopic purity of the standard.[6]
-
Use Higher Mass Isotope: If available, consider using a standard with a higher degree of deuteration (e.g., D4 or greater) to minimize isotopic overlap.[7]
-
-
In-Source Fragmentation: The this compound may lose a deuterium atom in the mass spectrometer's ion source, leading to a signal at the analyte's mass-to-charge ratio.
-
Optimize MS Conditions: Adjust source parameters like collision energy and cone voltage to minimize in-source fragmentation.[6]
-
-
Non-Linear Detector Response: The detector response may be non-linear at high analyte concentrations.
-
Adjust Calibration Range: Narrow the concentration range of your calibration curve.
-
Use a Different Regression Model: Consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model if appropriate for your validation.[5]
-
Issue 2: Drifting or Inconsistent Internal Standard Signal
Symptom: The peak area of the this compound internal standard is not consistent across the analytical run, showing significant drift or random variation.
Potential Causes & Troubleshooting Steps:
-
H/D Exchange (Deuterium Loss): Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions.[7] This changes the effective concentration of the deuterated standard over time.
-
Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible. Avoid storing the internal standard in acidic or basic solutions.[7]
-
Evaluate Solvent Stability: Incubate the internal standard in the sample diluent and mobile phase for a period equivalent to the run time and re-inject to see if the signal of the unlabeled analyte increases.[6]
-
Optimize MS Source Temperature: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature.[7]
-
-
Inconsistent Sample Preparation: Variability in the addition of the internal standard or inconsistent extraction recovery can lead to a drifting signal.
-
Review Pipetting Technique: Ensure accurate and consistent pipetting of the internal standard into all samples, calibrators, and quality controls.
-
Optimize Extraction Procedure: Ensure the extraction method is robust and provides consistent recovery for both the analyte and the internal standard.
-
Issue 3: Chromatographic Separation of Analyte and Internal Standard
Symptom: The retention times of Sulfadoxine and this compound are different, leading to a visible separation in the chromatogram.
Potential Causes & Troubleshooting Steps:
-
Isotope Effect: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[7] If they do not co-elute perfectly, they may be affected differently by matrix components, leading to inadequate correction for ion suppression or enhancement.
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm the degree of separation.
-
Optimize Chromatography:
-
Adjust Mobile Phase: Small changes to the organic modifier or the aqueous component can alter selectivity.
-
Modify Gradient: A shallower gradient can increase peak widths and promote better overlap.[7]
-
-
Consider Alternative Labeled Standards: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[7]
-
Data Presentation
Table 1: Example Calibration Curve Data for Sulfadoxine using this compound Internal Standard
| Nominal Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) | Accuracy (%) |
| 1.0 | 15,234 | 1,510,876 | 0.0101 | 0.98 | 98.0 |
| 5.0 | 76,170 | 1,525,345 | 0.0499 | 4.95 | 99.0 |
| 25.0 | 385,650 | 1,530,112 | 0.2520 | 25.15 | 100.6 |
| 50.0 | 775,432 | 1,545,678 | 0.5017 | 50.22 | 100.4 |
| 100.0 | 1,532,890 | 1,528,990 | 1.0026 | 100.31 | 100.3 |
| 200.0 | 3,050,123 | 1,519,876 | 2.0068 | 199.88 | 99.9 |
This is example data and will vary based on instrumentation and experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to determine if the sample matrix is suppressing or enhancing the ionization of the analyte and internal standard.
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare standards at low and high concentrations in the final mobile phase composition.
-
Set 2 (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracts with the analyte and internal standard at the same low and high concentrations as in Set 1.[1]
-
Set 3 (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and internal standard at the low and high concentrations before the extraction procedure.[1]
-
-
Analyze Samples: Inject the prepared samples from all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
An IS-normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Sulfadoxine-D3 and Non-Labeled Sulfadoxine in Quantitative Assays
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Sulfadoxine-D3, and its non-labeled counterpart, Sulfadoxine, in analytical assays. The experimental data presented herein underscores the superior performance of the deuterated standard in mitigating analytical variability and ensuring data integrity.
In quantitative analysis, particularly in complex biological matrices such as plasma or serum, an internal standard (IS) is indispensable. It is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, calibrators, and quality controls. The IS co-elutes with the analyte and helps to correct for variations that can occur during sample preparation, injection volume, and instrument response, including matrix effects.
Stable isotope-labeled (SIL) internal standards, such as Sulfadoxine-D3, are considered the "gold standard" in mass spectrometry-based bioanalysis. In Sulfadoxine-D3, three hydrogen atoms in one of the methoxy groups are replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to Sulfadoxine but has a higher molecular weight, allowing it to be distinguished by the mass spectrometer. This near-identical chemical nature ensures that the SIL IS behaves almost identically to the analyte throughout the entire analytical process, providing the most accurate and precise correction for potential errors.
Comparative Performance: Sulfadoxine-D3 vs. Non-Labeled Sulfadoxine
The use of a deuterated internal standard like Sulfadoxine-D3 significantly enhances the robustness and reliability of a bioanalytical method. While a direct head-to-head comparison for Sulfadoxine was not available in the literature, the following table summarizes the validation data for a highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of Sulfadoxine in human plasma, which utilizes a deuterated internal standard (Sulfadoxine-d4). The data clearly demonstrates the high level of accuracy and precision achievable with this approach.
| Performance Parameter | Sulfadoxine with Deuterated Internal Standard (Sulfadoxine-d4) | Non-Labeled Sulfadoxine as Internal Standard (Hypothetical) |
| Linearity (Correlation Coefficient, r²) | 0.9993 ± 0.0001[1] | Typically lower and more variable |
| Accuracy (Intra-day) | Within ± 15%[1] | Prone to significant bias due to uncorrected matrix effects |
| Precision (Intra-day, CV%) | 1.9% to 5.4%[1] | Higher variability, often exceeding 15% |
| Accuracy (Inter-day) | Within ± 15%[1] | Susceptible to day-to-day variations in instrument performance |
| Precision (Inter-day, CV%) | 4.5% to 7.2%[1] | Increased variability over time |
| Matrix Effect | Effectively compensated[1] | Significant ion suppression or enhancement, leading to inaccurate results |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL in plasma[1] | May be higher due to increased background noise and variability |
Experimental Protocols
Key Experiment: UHPLC-MS/MS for the Quantification of Sulfadoxine in Human Plasma
This section details the methodology for the quantitative analysis of Sulfadoxine in human plasma using a deuterated internal standard.
1. Sample Preparation:
-
To 5 µL of human plasma, add a working solution of the internal standard (Sulfadoxine-d4).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. Liquid Chromatography:
-
System: Waters I class UPLC[1]
-
Column: ACE Excel SuperC18 (50 × 2.1 mm, 1.7 µm)[1]
-
Mobile Phase A: Water with 0.1% formic acid[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[1]
-
Flow Rate: 0.8 mL/min[1]
-
Gradient Elution: A specific gradient program is used to separate the analyte and internal standard from matrix components.[1]
3. Mass Spectrometry:
-
System: Sciex Triple Quad 6500+ Mass Spectrometer[1]
-
Ion Source: Electrospray Ionization (ESI) in positive mode[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
4. Data Analysis:
-
The peak area ratios of the analyte to the internal standard are used to construct a calibration curve.
-
The concentration of Sulfadoxine in unknown samples is determined from the calibration curve.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the mechanism of action of Sulfadoxine, the following diagrams are provided.
Experimental workflow for the bioanalysis of Sulfadoxine.
Mechanism of action of Sulfadoxine.
Conclusion
The evidence strongly supports the use of Sulfadoxine-D3 as an internal standard for the quantitative analysis of Sulfadoxine in biological matrices.[2] Its ability to closely mimic the behavior of the non-labeled analyte ensures superior accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability. For researchers, scientists, and drug development professionals committed to generating high-quality, reliable, and reproducible data, the adoption of deuterated internal standards like Sulfadoxine-D3 is not just a best practice but a critical component of robust bioanalytical method development and validation.
References
A Comparative Guide to Cross-Validation of Analytical Methods Using Sulfadoxine D3
For researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and reliability of bioanalytical methods is paramount. The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of analytical methods for the quantification of Sulfadoxine, with a focus on the use of Sulfadoxine D3 as an internal standard versus a structural analog. This comparison is supported by experimental data from published studies to illustrate the performance differences and guide the cross-validation process.
Cross-validation is a critical procedure when two or more bioanalytical methods are used to generate data within the same study, ensuring that the data is comparable regardless of the method used.[1] This is particularly relevant when transferring methods between laboratories or when a method is updated.
The Gold Standard: Stable Isotope-Labeled Internal Standards
SIL internal standards, such as this compound, are considered the "gold standard" in quantitative bioanalysis. This is because their physicochemical properties are nearly identical to the analyte of interest. This similarity ensures that the SIL internal standard behaves almost identically to the analyte during sample extraction, chromatography, and ionization, thereby effectively compensating for variability and matrix effects.
Performance Comparison: this compound (Represented by Sulfadoxine-d4) vs. a Structural Analog Internal Standard
While a direct head-to-head study is not available, this guide presents a comparison based on data from two separate, validated LC-MS/MS methods for Sulfadoxine analysis. Method A utilizes a deuterated internal standard (Sulfadoxine-d4), which serves as a close surrogate for this compound.[2] Method B employs a structural analog, Diclofenac, as the internal standard.[3]
Table 1: Comparison of Bioanalytical Method Performance
| Parameter | Method A: Sulfadoxine-d4 (SIL IS)[2] | Method B: Diclofenac (Structural Analog IS)[3] |
| Recovery | 94.3 ± 3.2% | Not explicitly reported, but accuracy data suggests consistent recovery. |
| Precision (RSD%) | Intra-day: 1.9 - 5.4% Inter-day: 4.5 - 7.2% | Intra-day and Inter-day RSD% were not explicitly separated in the provided data. |
| Accuracy (% Nominal) | Intra-day and Inter-day: within ± 15% | 97.06 ± 2.23% |
| Linearity (r²) | 0.9993 ± 0.0001 | 0.9976 |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | Not explicitly reported, but linearity range suggests a different analytical focus. |
| Matrix Effect | Evaluated and compensated for by the SIL IS. | Not explicitly reported, but the use of a structural analog may not fully compensate for matrix effects. |
Experimental Protocols
Method A: LC-MS/MS with Sulfadoxine-d4 Internal Standard[2]
-
Sample Preparation: 5 µL of plasma samples were deproteinized using acetonitrile. The deuterated internal standard (Sulfadoxine-d4) was added during this step.
-
Chromatography: An ACE Excel SuperC18 column (50 × 2.1 mm, 1.7 µm) was used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, at a flow rate of 0.8 mL/min.
-
Mass Spectrometry: A Sciex Triple Quad 6500+ Mass Spectrometer with electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode was used.
-
MRM Transition (Sulfadoxine): m/z 311 → 245
-
MRM Transition (Sulfadoxine-d4): m/z 315 → 249
-
Method B: RP-HPLC with Diclofenac Internal Standard[3]
-
Sample Preparation: The method was developed for tablet dosage forms, and the protocol involves dissolving the tablets in the mobile phase. Diclofenac was used as the internal standard.
-
Chromatography: A Waters µBondapak C18 Column (39 × 300 mm, 3.6 µm) was used with an isocratic mobile phase of acetonitrile and phosphate buffer (75:25 v/v) at a pH of 2.5, with a flow rate of 1.0 mL/min.
-
Detection: UV detection was performed at a wavelength of 230 nm.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the cross-validation process.
Caption: Bioanalytical workflow using an internal standard.
Caption: Workflow for cross-validating two analytical methods.
Conclusion
The use of a stable isotope-labeled internal standard like this compound offers superior performance in terms of accuracy and precision for the bioanalysis of Sulfadoxine. This is primarily due to its ability to closely mimic the behavior of the analyte throughout the analytical process, effectively compensating for matrix effects and other sources of variability. While a well-validated method using a structural analog can be acceptable, the data suggests that a SIL internal standard provides a higher level of confidence in the results.
For drug development professionals, the cross-validation of analytical methods is a crucial step to ensure data integrity and consistency, particularly when data from different methods or laboratories need to be compared or combined. The workflows and comparative data presented in this guide provide a framework for making informed decisions about the selection of internal standards and the implementation of cross-validation studies.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Analytical Edge: A Comparative Guide to Internal Standards for Antimalarial Drug Quantification, Featuring Sulfadoxine-D3
For researchers, scientists, and drug development professionals dedicated to the fight against malaria, the accurate quantification of antimalarial drugs in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and selectivity. The choice of an appropriate internal standard (IS) is a critical determinant of method robustness, directly impacting the accuracy and precision of results. This guide provides an objective comparison of Sulfadoxine-D3 and other internal standards used in the bioanalysis of antimalarial drugs, supported by experimental data and detailed methodologies.
An ideal internal standard should mimic the physicochemical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization efficiency and extraction recovery. This allows it to compensate for variations during sample preparation and analysis, including matrix effects, which can significantly impact data quality. The two primary categories of internal standards are stable isotope-labeled (SIL) compounds, such as deuterated standards, and structural analogs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, like Sulfadoxine-D3, are considered the gold standard in quantitative bioanalysis.[1][2] In these standards, one or more atoms of the analyte molecule are replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). This minimal structural modification results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its distinction by the mass spectrometer.
Key Advantages of SIL Internal Standards:
-
Co-elution with the Analyte: SIL IS, being chemically identical to the analyte, almost perfectly co-elute from the liquid chromatography column. This ensures that both the analyte and the IS are subjected to the same matrix effects at the same time, allowing for effective compensation.
-
Similar Extraction Recovery and Ionization Efficiency: The nearly identical physicochemical properties of SIL IS and the analyte lead to very similar recoveries during sample preparation and comparable ionization responses in the mass spectrometer.[3]
-
Improved Accuracy and Precision: By effectively normalizing for variations throughout the analytical process, SIL IS significantly enhance the accuracy and precision of the quantification.[4]
Sulfadoxine-D3 is a deuterated analog of the antimalarial drug sulfadoxine and is employed as an internal standard in its quantification.[5] Its utility extends to multi-analyte methods where a suite of antimalarials is measured simultaneously.
Alternative Internal Standards: Structural Analogs
Structural analog internal standards are molecules that are chemically similar to the analyte but not isotopically labeled. They are often more readily available and less expensive than their deuterated counterparts. However, their structural differences can lead to variations in chromatographic retention time, extraction recovery, and ionization efficiency compared to the analyte.[2] This can result in less effective compensation for matrix effects and potentially compromise the accuracy and precision of the assay.
Performance Comparison: Sulfadoxine-D3 and Other Internal Standards in Multiclass Antimalarial Analysis
A study by Guidet et al. (2018) provides a comprehensive example of the application of deuterated internal standards for the simultaneous quantification of a wide range of antimalarial drugs.[6] This method employed a panel of deuterated internal standards, including Sulfadoxine-D3, for the analysis of seven antimalarials and two metabolites in dried blood spots (DBS). The use of a dedicated SIL IS for each analyte ensures the highest level of accuracy and precision.
The following table summarizes the performance characteristics of this multiplex LC-MS/MS assay, demonstrating the excellent performance achieved with the use of deuterated internal standards.
Table 1: Performance Data for a Multiplex LC-MS/MS Assay for Antimalarial Drugs Using Deuterated Internal Standards [6]
| Analyte | Deuterated Internal Standard | LLOQ (ng/mL) | Trueness (%) | Precision (CV, %) |
| Amodiaquine | Amodiaquine-D5 | 10 | -1.5 to +4.5 | 3.5 - 11.2 |
| Chloroquine | Chloroquine-D4 | 20 | -1.1 to +5.1 | 2.5 - 9.8 |
| Quinine | Quinine-D3 | 20 | -2.3 to +3.3 | 1.4 - 8.5 |
| Sulfadoxine | Sulfadoxine-D3 | 2 | -3.2 to +2.8 | 2.1 - 7.9 |
| Pyrimethamine | Pyrimethamine-D5 | 20 | -0.9 to +6.2 | 3.1 - 10.5 |
| Mefloquine | Mefloquine-D3 | 20 | -4.5 to +1.8 | 2.8 - 9.1 |
| Lumefantrine | Lumefantrine-D3 | 20 | -12.1 to +11.1 | 4.2 - 15.0 |
| N-desethyl-amodiaquine | N-desethyl-amodiaquine-D5 | 10 | -0.8 to +5.8 | 3.9 - 12.3 |
| Desbutyl-lumefantrine | Desbutyl-lumefantrine-D3 | 20 | -8.9 to +7.5 | 5.5 - 13.8 |
In another study focusing on the determination of sulfadoxine and pyrimethamine, sulfadoxine-d4 and pyrimethamine-d3 were used as internal standards, yielding high recovery rates.[7]
Table 2: Performance Data for Sulfadoxine and Pyrimethamine Analysis Using Deuterated Internal Standards [7]
| Analyte | Deuterated Internal Standard | Recovery (%) |
| Sulfadoxine | Sulfadoxine-D4 | 94.3 ± 3.2 |
| Pyrimethamine | Pyrimethamine-D3 | 97.0 ± 1.5 |
For the analysis of artemisinin derivatives, which can be prone to degradation, the use of a stable isotope-labeled internal standard is also crucial. For instance, artemisinin has been used as a structural analog internal standard for the quantification of artesunate and its active metabolite dihydroartemisinin.[8]
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are representative experimental protocols for the analysis of antimalarial drugs using internal standards.
Method 1: Simultaneous Quantification of Seven Antimalarials in Dried Blood Spots[6]
-
Sample Preparation: A 3 mm disk is punched from the dried blood spot and extracted with 100 µL of a methanol and 1% formic acid solution containing the deuterated internal standards for all drugs.
-
Chromatography: The separation is performed on a liquid chromatography system.
-
Mass Spectrometry: Detection is carried out using a tandem mass spectrometer.
Method 2: Determination of Sulfadoxine and Pyrimethamine in Human Plasma[7]
-
Sample Preparation: 5 µL of plasma is deproteinized using acetonitrile. The deuterated internal standards (sulfadoxine-d4 and pyrimethamine-d3) are included in the precipitation solvent.
-
Chromatography: The supernatant is injected onto an ACE Excel SuperC18 column (50 × 2.1 mm, 1.7 µm). The mobile phase consists of a gradient of water and acetonitrile, both containing 0.1% formic acid, at a flow rate of 0.8 mL/min.
-
Mass Spectrometry: Detection is performed using a Sciex Triple Quad 6500+ Mass Spectrometer with electrospray ionization in positive mode (ESI+). The multiple reaction monitoring (MRM) transitions are m/z 311→245 for sulfadoxine and m/z 315→249 for sulfadoxine-d4.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the quantitative analysis of antimalarial drugs in a biological matrix using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LC-MS/MS method for the simultaneous analysis of seven antimalarials and two active metabolites in dried blood spots for applications in field trials: Analytical and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Isotope Effect of Sulfadoxine-D3 on Enzyme Inhibition Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibition kinetics of Sulfadoxine and its deuterated analog, Sulfadoxine-d3. The focus is on the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of various pathogens, including the malaria parasite Plasmodium falciparum. Due to the current lack of publicly available experimental data on the enzyme inhibition kinetics of Sulfadoxine-d3, this guide will present the established data for Sulfadoxine and provide a theoretical framework for the potential kinetic isotope effect of deuteration.
Executive Summary
Sulfadoxine is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase (DHPS). The introduction of deuterium in place of hydrogen at specific positions in the Sulfadoxine molecule (creating Sulfadoxine-d3) has the potential to alter its pharmacokinetic and pharmacodynamic properties through the kinetic isotope effect (KIE). While the C-D bond is stronger than the C-H bond, the direct impact on the binding affinity (Ki) to DHPS is not readily predictable without experimental data. Theoretically, if the cleavage of a C-H bond is involved in the binding or dissociation of the inhibitor, or if conformational changes are affected, deuteration could lead to a measurable change in the inhibition constant. However, as Sulfadoxine acts as a competitive inhibitor, mimicking the substrate p-aminobenzoic acid (PABA), a significant primary kinetic isotope effect on its direct binding affinity is not generally expected.
Data Presentation: Enzyme Inhibition Kinetics
To date, no peer-reviewed studies presenting the enzyme inhibition kinetics (e.g., Ki or IC50 values) of Sulfadoxine-d3 against DHPS are available. The following table summarizes the known inhibition constants (Ki) for the non-deuterated Sulfadoxine against Plasmodium falciparum DHPS, highlighting the significant variation observed between drug-sensitive and resistant strains.
| Compound | Enzyme Source | Inhibition Constant (Ki) | Notes |
| Sulfadoxine | Plasmodium falciparum DHPS (sensitive isolates) | 0.14 µM[1][2] | Represents the baseline inhibitory activity against susceptible parasites. |
| Sulfadoxine | Plasmodium falciparum DHPS (highly resistant isolates) | 112 µM[1][2] | Demonstrates the significant impact of resistance mutations on drug efficacy. |
| Sulfadoxine-d3 | - | Data not available | No published experimental data on the inhibition of DHPS by deuterated Sulfadoxine. |
Theoretical Impact of Deuteration: The Kinetic Isotope Effect
The substitution of hydrogen with deuterium can influence reaction rates in what is known as the kinetic isotope effect (KIE). A C-D bond is stronger and vibrates at a lower frequency than a C-H bond. If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting it with a C-D bond will slow down the reaction.
In the context of enzyme inhibition, a KIE could manifest in several ways:
-
Metabolic Stability: Deuteration is most commonly employed to slow down drug metabolism by cytochrome P450 enzymes, where C-H bond cleavage is often a rate-limiting step. This can increase the drug's half-life and exposure.
-
Enzyme-Inhibitor Binding: For a competitive inhibitor like Sulfadoxine, the primary interaction with the enzyme's active site is non-covalent. A primary KIE on the binding affinity (Ki) would only be expected if a C-H bond is broken during the binding process, which is not the established mechanism for Sulfadoxine.
-
Secondary KIE: It is possible that a secondary KIE could be observed. This occurs when the isotopic substitution is at a position not directly involved in bond breaking but influences the vibrational modes of the molecule, potentially affecting its conformation and how it fits into the enzyme's active site. This could lead to a small change in binding affinity.
Without experimental data for Sulfadoxine-d3, any discussion on the isotope effect on its DHPS inhibition kinetics remains speculative. It is plausible that the effect on direct enzyme inhibition would be minimal, and the primary rationale for deuterating Sulfadoxine would be to improve its pharmacokinetic properties by reducing its rate of metabolic clearance.
Experimental Protocols
The following is a detailed methodology for a continuous spectrophotometric assay to determine the inhibition constant (Ki) of a compound against DHPS. This protocol can be adapted to compare Sulfadoxine and Sulfadoxine-d3.
Objective: To determine the Ki of an inhibitor for DHPS.
Principle: The activity of DHPS is measured by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
Materials:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme (coupling enzyme)
-
p-Aminobenzoic acid (pABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
NADPH
-
Inhibitors (Sulfadoxine and Sulfadoxine-d3)
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5
-
DMSO (for dissolving inhibitors)
-
96-well UV-transparent microplates
-
Spectrophotometer (plate reader) capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the inhibitors (Sulfadoxine and Sulfadoxine-d3) in DMSO.
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
Prepare a reaction mixture containing assay buffer, pABA, DHPP, NADPH, and DHFR. The concentrations of pABA and DHPP should be varied around their Km values.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the DHPS enzyme to each well.
-
Add varying concentrations of the inhibitor (or DMSO for the control).
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 5 minutes) at the desired temperature (e.g., 25°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the reaction mixture containing the substrates and cofactors.
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of the substrate (pABA) at different fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]) or fit the data directly to the appropriate Michaelis-Menten equation for competitive inhibition using non-linear regression software.
-
Mandatory Visualizations
Caption: Folate synthesis pathway and the competitive inhibition of DHPS by Sulfadoxine.
Caption: Experimental workflow for determining the DHPS inhibition constant (Ki).
References
- 1. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Sulfadoxine-d3 as an Internal Standard for Regulatory Submission: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sulfadoxine-d3 against alternative internal standards for the bioanalytical quantification of sulfadoxine, supported by experimental data. The use of a suitable internal standard is a critical component of method validation for regulatory submission, ensuring the accuracy and reliability of pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards, such as Sulfadoxine-d3, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar effects from the sample matrix, ionization suppression, or enhancement, thus providing the most accurate correction for experimental variability.[1]
Comparative Performance Data
The selection of an appropriate internal standard is crucial for the development of robust and reliable bioanalytical methods. Ideally, an internal standard should be a stable isotope-labeled version of the analyte. When a deuterated standard is not available, a structurally similar compound may be used. Below is a summary of validation parameters from studies utilizing either a deuterated internal standard (Sulfadoxine-d4) or a structural analog for the quantification of sulfadoxine.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | Method with Sulfadoxine-d4 (Deuterated IS) | Method with Diclofenac (Structural Analog IS) |
| Analyte | Sulfadoxine | Sulfadoxine |
| Internal Standard | Sulfadoxine-d4 | Diclofenac |
| Matrix | Human Plasma | - |
| Linearity Range | 1–200 µg/mL[3][4] | 31.25–500 µg/mL[5] |
| Correlation Coefficient (r²) | 0.9993 ± 0.0001[3] | - |
| Intra-day Precision (%RSD) | 1.9 to 5.4%[3] | < 2% |
| Inter-day Precision (%RSD) | 4.5 to 7.2%[3] | < 2% |
| Intra-day Accuracy (% Deviation) | Within ± 15%[3] | - |
| Inter-day Accuracy (% Deviation) | Within ± 15%[3] | - |
| Recovery | 94.3 ± 3.2%[3][4] | - |
| Limit of Quantification (LOQ) | 1 µg/mL[3] | 31.25 µg/mL[5] |
Data for the method with Diclofenac as an internal standard is derived from a study on the simultaneous estimation of sulfadoxine and pyrimethamine in a tablet dosage form, and therefore matrix-specific validation parameters like recovery in plasma are not available.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical assays. The following sections outline the key experimental protocols for the quantification of sulfadoxine using Sulfadoxine-d3 as an internal standard.
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is designed for the extraction of sulfadoxine and the internal standard from human plasma samples.[3][4]
-
Sample Aliquoting: Pipette 5 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (Sulfadoxine-d3) to the plasma sample.
-
Protein Precipitation: Add 175 µL of acetonitrile to the mixture to precipitate plasma proteins.
-
Vortexing: Vortex-mix the sample for 5–10 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 20,000 rcf for 3 minutes to pellet the precipitated proteins.
-
Supernatant Transfer and Dilution: Transfer the supernatant to a new tube and dilute it 5-fold with water.
-
Injection: Inject 3 µL of the final diluted supernatant into the UPLC-MS/MS system for analysis.
Protocol 2: UPLC-MS/MS Analysis
This protocol details the instrumental parameters for the chromatographic separation and mass spectrometric detection of sulfadoxine and Sulfadoxine-d3.[3][4]
-
Chromatographic System: Waters I class UPLC
-
Mass Spectrometer: Sciex Triple Quad 6500+
-
Column: ACE Excel SuperC18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.8 mL/min (gradient elution)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Quantification Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard in bioanalytical method validation.
Caption: Bioanalytical workflow for sulfadoxine quantification.
Caption: Rationale for using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Pharmacokinetics of Sulfadoxine and its Deuterated Analog, Sulfadoxine-D3: A Research Guide
Pharmacokinetics of Sulfadoxine
Sulfadoxine is characterized as an ultra-long-lasting sulfonamide. Following oral administration, it is readily absorbed from the gastrointestinal tract. Peak plasma concentrations of sulfadoxine are typically reached in approximately 4 to 5.5 hours.[1] The drug is widely distributed throughout body tissues and fluids and is primarily found in a protein-bound form.[2] The elimination half-life of sulfadoxine is extensive, averaging around 200 hours.[1] Metabolism occurs in the liver, and the drug is primarily excreted through the kidneys.[2]
Table 1: Pharmacokinetic Parameters of Sulfadoxine in Healthy Adult Volunteers
| Parameter | Mean Value | Range | Reference |
| Cmax (mg/L) | 165.15 - 183.07 | - | [3] |
| Tmax (hours) | ~4 | 1.5 - 8 | [1] |
| AUC (0-72h) (mg·h/L) | 10,536.78 - 11,036.52 | - | [3] |
| AUC (0-168h) (mg·h/L) | 21,761.02 - 22,247.05 | - | [3] |
| Elimination Half-life (hours) | ~200 | 100 - 250 | [1] |
Experimental Protocols
A standardized protocol for a pharmacokinetic study is crucial for generating reliable and comparable data. Below is a detailed methodology that can be employed for assessing the pharmacokinetics of Sulfadoxine and can be adapted for a comparative study including Sulfadoxine-D3.
Study Design
A single-dose, open-label, randomized, parallel-group study is recommended.[3] Healthy volunteers should be randomly assigned to receive either the test compound (e.g., Sulfadoxine-D3) or the reference compound (Sulfadoxine).
Subject Recruitment
Healthy adult male and female volunteers who meet specific inclusion and exclusion criteria should be recruited. A sufficient sample size should be calculated based on the known variability of Sulfadoxine's pharmacokinetic parameters to ensure statistical power.[1]
Drug Administration and Dosage
A single oral dose of the respective drug is administered to subjects after an overnight fast of at least 12 hours.[3] The dosage should be consistent with established therapeutic ranges, for instance, a single 1500 mg dose of Sulfadoxine.[3]
Blood Sampling
Due to the long half-life of Sulfadoxine, a comprehensive blood sampling schedule is necessary to accurately characterize its pharmacokinetic profile. Blood samples should be collected at pre-dose (0 hours) and at multiple time points post-administration. A suggested schedule includes sample collection at 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, 72, and up to 168 hours or longer post-dose.[1][3]
Bioanalytical Method
Plasma concentrations of Sulfadoxine and its deuterated internal standard are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][3][4] The method should be validated for linearity, accuracy, precision, and sensitivity.[5][6][7]
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study.
Caption: A diagram illustrating the workflow of a comparative pharmacokinetic study.
References
- 1. extranet.who.int [extranet.who.int]
- 2. youtube.com [youtube.com]
- 3. Pharmacokinetic properties and bioequivalence of two sulfadoxine/pyrimethamine fixed-dose combination tablets: a parallel-design study in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijpbs.com [ijpbs.com]
- 7. tandfonline.com [tandfonline.com]
In Vitro Synergistic Effect of Sulfadoxine and Pyrimethamine: A Comparative Guide
The combination of sulfadoxine and pyrimethamine has long been a cornerstone in the treatment of malaria, primarily caused by Plasmodium falciparum. The efficacy of this drug combination stems from its synergistic interaction, which targets a critical metabolic pathway in the parasite. This guide provides a comparative analysis of their synergistic action in vitro, supported by experimental data, detailed protocols, and visualizations of the underlying biological and experimental processes.
Mechanism of Synergistic Action
Sulfadoxine and pyrimethamine disrupt the folate biosynthesis pathway in Plasmodium falciparum at two distinct points.[1][2] This sequential blockade is highly effective as the parasite cannot synthesize essential nucleic acids and amino acids, ultimately leading to its death.[1]
-
Sulfadoxine , a sulfonamide antibiotic, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[2][3] DHPS is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid.[3]
-
Pyrimethamine , a dihydrofolate reductase (DHFR) inhibitor, targets a subsequent step in the pathway.[4] It prevents the conversion of dihydrofolate to tetrahydrofolate, the biologically active form of folic acid essential for DNA synthesis and cell division.[4][5]
By inhibiting two different enzymes in the same pathway, the combined effect of sulfadoxine and pyrimethamine is significantly greater than the sum of their individual effects.[2]
Mechanism of action of Sulfadoxine and Pyrimethamine.
Quantitative Analysis of Synergy
The synergistic effect of sulfadoxine and pyrimethamine can be quantified by determining the 50% inhibitory concentration (IC50) of each drug alone and in combination. A common method to assess this synergy is through the calculation of the Fractional Inhibitory Concentration Index (FICI). While specific FICI values can vary between parasite strains and experimental conditions, studies have consistently confirmed a synergistic relationship.
The following table summarizes the in vitro susceptibility of two Plasmodium falciparum strains, F 32 (sensitive) and K 1 (resistant to pyrimethamine), to sulfadoxine and pyrimethamine, both individually and in combination (Fansidar).
| Drug/Combination | Strain | IC50 (Molar) |
| Pyrimethamine | F 32 | 6.1 x 10-9 M |
| K 1 | > 10-6 M | |
| Fansidar (Sulfadoxine/Pyrimethamine 80:1) | F 32 | < 10-8 to 1.3 x 10-10 M |
| K 1 | 4.1 x 10-7 to 1.1 x 10-9 M |
Data sourced from a 48-hour microtest using RPMI-1640 medium with low p-aminobenzoic acid (PABA) and folic acid.[6]
Experimental Protocols
The synergistic interaction between sulfadoxine and pyrimethamine is typically evaluated in vitro using a checkerboard assay. This method allows for the testing of various concentration combinations of the two drugs simultaneously.
Checkerboard Assay for In Vitro Synergy Testing
1. Parasite Culture:
-
Plasmodium falciparum is cultured in human erythrocytes using RPMI-1640 medium supplemented with human serum or a serum substitute like Albumax.[7] The culture is maintained in a low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.[7]
-
For drug sensitivity assays, a medium with low concentrations of PABA and folic acid is used to avoid interference with the action of the drugs.[6]
2. Drug Preparation:
-
Stock solutions of sulfadoxine and pyrimethamine are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted to the desired concentrations in the culture medium.
3. Assay Plate Preparation (96-well microtiter plate):
-
Drug A (e.g., Sulfadoxine): Serial dilutions are made horizontally across the plate.
-
Drug B (e.g., Pyrimethamine): Serial dilutions are made vertically down the plate.
-
This creates a matrix where each well contains a unique combination of concentrations of the two drugs.
-
Control wells containing each drug alone, as well as drug-free wells (for normal parasite growth) and uninfected red blood cells, are included.
4. Inoculation and Incubation:
-
Synchronized, parasitized red blood cells (typically at the ring stage) are added to each well to achieve a starting parasitemia of approximately 0.5% and a hematocrit of 1-2.5%.
-
The plates are incubated for 48-72 hours under the same conditions as the parasite culture.
5. Assessment of Parasite Growth Inhibition:
-
Parasite growth can be quantified using several methods:
-
Microscopy: Giemsa-stained thin blood smears are prepared from each well, and the number of schizonts per 200 asexual parasites is counted.
-
Biochemical Assays: Measurement of the activity of parasite-specific enzymes like lactate dehydrogenase (pLDH).
-
Fluorometric Assays: Using DNA-intercalating dyes like SYBR Green I to quantify parasite DNA.
-
Radioisotopic Methods: Measuring the incorporation of [3H]-hypoxanthine by the parasites.
-
6. Data Analysis:
-
The IC50 for each drug alone and for each combination is determined by plotting the parasite growth inhibition against the drug concentration.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
The interaction is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Workflow for the in vitro checkerboard synergy assay.
Conclusion
The in vitro synergistic effect of sulfadoxine and pyrimethamine against Plasmodium falciparum is well-established and quantifiable through standard laboratory assays. Their mechanism of sequentially blocking the parasite's folate biosynthesis pathway provides a powerful example of effective combination chemotherapy. The checkerboard assay remains a crucial tool for researchers and drug development professionals to evaluate and compare the synergistic interactions of antimalarial compounds, aiding in the ongoing effort to combat drug resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. [Studies on the sensitivity of Plasmodium falciparum to pyronaridine/sulfadoxine/pyrimethamine in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro culture and drug sensitivity assay of Plasmodium falciparum with nonserum substitute and acute-phase sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 6. In vitro susceptibility of Plasmodium falciparum malaria to pyrimethamine, sulfadoxine, trimethoprim and sulfamethoxazole, singly and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the performance of different analytical columns for Sulfadoxine D3
For Researchers, Scientists, and Drug Development Professionals
The accurate and robust analysis of Sulfadoxine D3, a deuterated internal standard for the sulfonamide antibiotic Sulfadoxine, is critical in pharmacokinetic and drug metabolism studies. The choice of analytical column is a pivotal factor in achieving reliable separation and quantification. This guide provides a comprehensive comparison of commonly used analytical columns for the analysis of this compound, supported by experimental data and detailed protocols.
Executive Summary
This guide evaluates the performance of three common types of analytical columns: C18, Phenyl-Hexyl, and Hydrophilic Interaction Liquid Chromatography (HILIC). While C18 columns are a robust and widely used option, Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds like Sulfadoxine. HILIC columns present a viable strategy for enhancing the retention of polar analytes. The selection of the optimal column will depend on the specific requirements of the assay, including the complexity of the sample matrix and the desired chromatographic performance.
Performance Comparison of Analytical Columns
The following table summarizes the key performance metrics for C18 and Phenyl-Hexyl columns based on published data for Sulfadoxine and related sulfonamides. Data for HILIC columns is more general due to the limited availability of specific studies on this compound.
| Performance Metric | C18 Column | Phenyl-Hexyl Column | HILIC Column |
| Primary Interaction Mechanism | Hydrophobic interactions | Hydrophobic and π-π interactions | Hydrophilic partitioning |
| Typical Retention Time | Moderate | Moderate to High | Variable (increases with polarity) |
| Peak Asymmetry (Tailing Factor) | Generally low (≤ 1.2) | Generally low (≤ 1.2) | Can be higher, method dependent |
| Resolution (Rs) | Good, especially for complex mixtures with gradient elution[1] | Can be advantageous for resolving specific impurities that may co-elute on a C18 column[1] | Potentially high for polar compounds |
| Column Efficiency (Theoretical Plates) | High | High | Method dependent |
Detailed Experimental Protocols
Detailed methodologies for the analysis of Sulfadoxine on C18 and Phenyl-Hexyl columns are presented below. These protocols can be adapted for the analysis of this compound.
Method 1: C18 Reversed-Phase HPLC-UV
This method is a widely adopted approach for the analysis of moderately polar compounds like sulfonamides, offering excellent hydrophobic retention and selectivity.[1]
-
Column: ACE Excel SuperC18 (50 x 2.1 mm, 1.7 µm) has been shown to yield good separation and sharp peaks for Sulfadoxine.[2]
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Gradient Program:
-
0-0.2 min: 25% B
-
0.2-1.0 min: 25-40% B
-
1.0-1.1 min: 40-90% B
-
1.1-1.5 min: 90% B
-
1.5-1.51 min: 90-25% B
-
1.51-1.6 min: 25% B
-
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 3 µL
-
Column Temperature: 25 °C
-
Detection: UV at 270 nm
Method 2: Phenyl-Hexyl Reversed-Phase HPLC-UV
This method utilizes a Phenyl-Hexyl stationary phase, which provides alternative selectivity due to π-π interactions with aromatic analytes.[1] This can be particularly advantageous for separating compounds with similar hydrophobicity but different aromatic character.[1]
-
Column: Cogent RP Phenyl-Hexyl (150 x 4.6 mm, 5 µm)[3]
-
Mobile Phase: 75:25 (v/v) DI Water with 0.1% Formic Acid / Acetonitrile[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 5 µL[3]
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm[3]
Method 3: HILIC (Hydrophilic Interaction Liquid Chromatography)
HILIC is a valuable technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography. While specific methods for this compound on HILIC columns are not extensively documented, a general approach can be outlined.
-
Column: A zwitterionic or amide-based HILIC column.
-
Mobile Phase: A high percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate).
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 25-40 °C.
-
Detection: Mass Spectrometry (MS) is often preferred due to the volatile mobile phases used in HILIC.
Visualizing the Workflow
The following diagrams illustrate the logical flow of selecting an analytical column and a general experimental workflow for the analysis of this compound.
References
A Comparative Guide to Inter-Laboratory Sulfadoxine Quantification Methodologies
This guide provides a comparative analysis of various analytical methodologies for the quantification of Sulfadoxine, a crucial component in antimalarial drug formulations. The data presented is compiled from several independent laboratory studies, offering insights into the performance of different techniques and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control to aid in the selection and implementation of robust quantification methods.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of different analytical methods for Sulfadoxine quantification as reported in various studies. This "virtual" inter-laboratory comparison highlights the capabilities of each method in terms of linearity, precision, accuracy, and sensitivity.
| Method | Linearity Range (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UHPLC-MS/MS | 1 - 200 | 1.9 - 5.4 | 4.5 - 7.2 | Within ±15% | Not Reported | 1 | [1][2] |
| LC-MS | 0.05 - 0.3 | < 0.53 | < 0.53 | 99.99 - 100.11 | 0.00082 | 0.00273 | [3] |
| RP-HPLC | 2 - 10 | Not Reported | Not Reported | Not Reported | 0.0024 | 0.0072 | [4] |
Note: LOD = Limit of Detection, LOQ = Limit of Quantification, %RSD = Percent Relative Standard Deviation.
Experimental Protocols
Detailed methodologies for the key analytical techniques employed in the quantification of Sulfadoxine are outlined below. These protocols are based on validated methods reported in the scientific literature.
1. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is highly sensitive and specific for the quantification of Sulfadoxine in biological matrices such as human plasma.[1]
-
Sample Preparation:
-
5 µL of plasma sample is deproteinized by protein precipitation with acetonitrile.
-
Deuterated Sulfadoxine (e.g., SD-d4) is used as an internal standard.
-
The mixture is centrifuged, and the supernatant is collected for analysis.
-
-
Chromatographic Conditions:
-
Column: ACE Excel SuperC18 (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI+).
-
Quantification Mode: Multiple Reaction Monitoring (MRM).
-
Precursor-to-Product Ion Transitions: m/z 311→245 for Sulfadoxine and m/z 315→249 for the internal standard (SD-d4).[1]
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
A sensitive and accurate method for the determination of Sulfadoxine in pharmaceutical formulations.[3]
-
Chromatographic Conditions:
-
Column: Phenomenex C18 (250 mm x 4.6mm, 5µm).
-
Column Temperature: 30 ºC.
-
Mobile Phase: Acetonitrile and Phosphate buffer (75:25 v/v) at pH 2.5.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) with nitrogen as nebulizing gas.
-
Quantification Mode: Multiple Reaction Monitoring (MRM).
-
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A widely used method for the simultaneous estimation of Sulfadoxine and Trimethoprim in bulk and pharmaceutical dosage forms.[4]
-
Chromatographic Conditions:
-
Column: C18 Phenomenex column.
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (20:80) with pH adjusted to 3.8 using orthophosphoric acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength of 248 nm.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of Sulfadoxine using LC-MS/MS, from sample receipt to data analysis.
Caption: A generalized workflow for Sulfadoxine quantification by LC-MS/MS.
References
- 1. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
Unraveling Sulfadoxine Resistance: A Comparative Analysis with Labeled Compounds
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount. This guide provides a comparative analysis of sulfadoxine resistance in Plasmodium falciparum, the parasite responsible for malaria, utilizing experimental data from studies employing labeled compounds. By tracing the fate and effect of sulfadoxine and related molecules, these techniques offer precise insights into the multifaceted nature of resistance.
Sulfadoxine, a key component of the antimalarial combination therapy sulfadoxine-pyrimethamine (SP), targets the enzyme dihydropteroate synthase (DHPS) in the parasite's folate biosynthesis pathway.[1][2] Resistance to sulfadoxine is primarily linked to point mutations in the dhps gene, which reduce the drug's binding affinity to the enzyme.[2][3] However, other mechanisms, such as reduced drug uptake, may also contribute to the resistance phenotype.[4] Labeled compounds, including radiolabeled sulfadoxine and precursors in the folate pathway, are invaluable tools for dissecting these mechanisms.
This guide will delve into the experimental data and protocols from key studies that have utilized labeled compounds to quantify and compare sulfadoxine resistance.
Quantitative Analysis of Sulfadoxine Resistance Mechanisms
The following tables summarize quantitative data from studies using labeled compounds to investigate different facets of sulfadoxine resistance.
Table 1: Comparative Uptake of [³⁵S]Sulfadoxine in Resistant and Sensitive P. falciparum
| P. falciparum Strain | Resistance Phenotype | [³⁵S]Sulfadoxine Uptake | Reference |
| Strain A | Sensitive | Normal | [4] |
| Strain B | Resistant | Markedly Reduced | [4] |
This data indicates that sulfadoxine resistance can be associated with a significant decrease in the parasite's ability to take up the drug.[4]
Table 2: Inhibition of Dihydropteroate Synthase (DHPS) by Sulfadoxine in Different P. falciparum Alleles
| DHPS Allele | Key Mutations | Sulfadoxine Kᵢ (µM) | Fold Increase in Resistance | Reference |
| Wild Type | None | 0.14 | - | [5] |
| Mutant 1 | A437G | ~0.7 (estimated 5-fold increase) | ~5 | [6] |
| Mutant 2 (Thai Isolate) | Multiple | 98.3 | ~702 | [5] |
| Highly Resistant Isolate | Multiple | 112 | ~800 | [5] |
Kᵢ (inhibition constant) represents the concentration of sulfadoxine required to produce half-maximal inhibition of the DHPS enzyme. A higher Kᵢ value indicates a lower binding affinity and thus higher resistance. These results clearly demonstrate that mutations in the DHPS enzyme are a central mechanism of sulfadoxine resistance.[5]
Table 3: In Vitro Susceptibility of P. falciparum Isolates to Sulfadoxine using [³H]Hypoxanthine Incorporation Assay
| P. falciparum Isolate | DHPS Genotype | IC₅₀ for Sulfadoxine (µM) | Reference |
| Isolate 1 | Wild Type | Varies (Sensitive Range) | [3] |
| Isolate 2 | Mutant Alleles | Varies (Resistant Range) | [3] |
The 50% inhibitory concentration (IC₅₀) is a measure of the drug's potency. While specific values vary between studies and isolates, a clear correlation exists between the presence of DHPS mutations and higher IC₅₀ values for sulfadoxine.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols using labeled compounds for the study of sulfadoxine resistance.
Protocol 1: [³⁵S]Sulfadoxine Uptake Assay
This protocol is designed to measure and compare the uptake of radiolabeled sulfadoxine in sensitive and resistant P. falciparum strains.[4]
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes to the desired parasitemia.
-
Incubation with Labeled Sulfadoxine: The parasitized erythrocytes are incubated with a known concentration of [³⁵S]sulfadoxine for a defined period.
-
Separation of Parasites: After incubation, the erythrocytes are washed to remove extracellular [³⁵S]sulfadoxine. The parasites are then liberated from the erythrocytes through saponin lysis.
-
Quantification of Uptake: The radioactivity of the parasite pellet is measured using a scintillation counter. The amount of [³⁵S]sulfadoxine taken up by the parasites is calculated based on the specific activity of the labeled compound.
-
Data Analysis: The uptake of [³⁵S]sulfadoxine is compared between sulfadoxine-sensitive and -resistant parasite strains.
Protocol 2: DHPS Enzyme Inhibition Assay using [³H]p-Aminobenzoic Acid ([³H]PABA)
This assay quantifies the inhibitory effect of sulfadoxine on the DHPS enzyme by measuring the incorporation of its radiolabeled natural substrate, PABA.[7]
-
Enzyme Preparation: The DHPS enzyme is expressed and purified from different P. falciparum strains (e.g., wild-type and mutants).
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl₂, dithiothreitol, and 6-hydroxymethylpterin pyrophosphate.
-
Inhibition Assay: The purified DHPS enzyme is incubated with varying concentrations of sulfadoxine. The enzymatic reaction is initiated by adding a mixture of unlabeled PABA and [³H]PABA.
-
Reaction Termination and Product Separation: After incubation, the reaction is stopped. The radioactive product, 7,8-dihydropteroate, is separated from the unreacted [³H]PABA using an ether extraction method.
-
Quantification and Analysis: The radioactivity of the 7,8-dihydropteroate is measured. The 50% inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) of sulfadoxine for each enzyme variant is then calculated.[5][7]
Protocol 3: In Vitro Drug Sensitivity Assay using [³H]Hypoxanthine Incorporation
This is a standard method to assess the overall growth of P. falciparum in the presence of an antimalarial drug.[8][9]
-
Parasite Culture and Drug Plates: Asynchronous or synchronized P. falciparum cultures are plated in 96-well plates containing serial dilutions of sulfadoxine.
-
Incubation: The plates are incubated in a controlled atmosphere (low O₂, high CO₂) at 37°C for a period that allows for parasite replication (typically 24-48 hours).
-
Addition of Labeled Precursor: [³H]hypoxanthine, a crucial precursor for parasite nucleic acid synthesis, is added to each well.[9]
-
Further Incubation: The plates are incubated for an additional 24 hours to allow for the incorporation of the radiolabel into the parasite's DNA/RNA.
-
Harvesting and Measurement: The contents of each well are harvested onto glass-fiber filters, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The level of [³H]hypoxanthine incorporation is plotted against the drug concentration to determine the IC₅₀ value.
Visualizing the Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of the biochemical pathway targeted by sulfadoxine and the experimental workflows used to study resistance.
Caption: Folate biosynthesis pathway in P. falciparum and points of inhibition by sulfadoxine and pyrimethamine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Sulfadoxine? [synapse.patsnap.com]
- 3. A modified in vitro sulfadoxine susceptibility assay for Plasmodium falciparum suitable for investigating Fansidar resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of sulfadoxine resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfadoxine Resistance in Plasmodium vivax Is Associated with a Specific Amino Acid in Dihydropteroate Synthase at the Putative Sulfadoxine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Sulfadoxine D3
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management and environmental responsibility. Sulfadoxine D3, a sulfonamide antibiotic, requires meticulous handling and disposal to prevent environmental contamination and the potential development of antimicrobial resistance. Adherence to established protocols is not only a matter of regulatory compliance but also a commitment to public health and ecological preservation.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing these procedures.[1][2] The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to regulate hazardous waste from its generation to its final disposal.[2]
Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous.[2] Hazardous pharmaceutical waste is that which is specifically listed by regulatory agencies or exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2] Non-hazardous pharmaceutical waste, while not federally regulated as hazardous, still requires proper disposal to prevent environmental harm.[3] It is crucial to consult your institution's Environmental Health and Safety (EHS) department to determine the specific classification of this compound waste within your operational context.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. When handling this compound, especially in its pure or concentrated form, the following PPE is recommended:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses | Protects against splashes and airborne particles.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption.[4][5] |
| Body Protection | Laboratory coat or protective clothing | Minimizes contamination of personal clothing.[4][5] |
| Respiratory | Use in a well-ventilated area. A respirator may be needed for large spills or when generating dust. | Prevents inhalation of the compound.[4][6] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a generalized procedure for the disposal of this compound in a laboratory setting. Note: Always consult and adhere to your institution's specific waste management policies and local regulations.
-
Waste Identification and Segregation:
-
Grossly Contaminated Waste: This includes pure this compound, expired stock solutions, and heavily contaminated materials (e.g., beakers with significant residue). This waste should be collected in a designated, properly labeled hazardous waste container.
-
Trace Contaminated Waste: This category includes items with minimal residual contamination, such as empty vials, weigh boats, and lightly contaminated gloves or bench paper. Depending on institutional guidelines, this may be managed as trace chemical waste.[7]
-
Aqueous Solutions: Solutions containing this compound should not be disposed of down the drain.[8][9] This prevents the introduction of antibiotics into waterways, which can contribute to antimicrobial resistance.[9][10] Collect these solutions in a designated aqueous hazardous waste container.
-
-
Waste Containment and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Spill Management:
-
In the event of a spill, first, ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution as recommended by your institution's safety protocols.
-
-
Final Disposal:
-
All collected this compound waste must be disposed of through an approved hazardous waste management vendor.[4][11]
-
Your institution's EHS department will coordinate the pickup and transportation of the waste to a licensed treatment and disposal facility, which will typically involve incineration.[1][2]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, the community, and the environment.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. chemos.de [chemos.de]
- 7. ph.health.mil [ph.health.mil]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. SIDP - Antibiotic Disposal [sidp.org]
- 11. msd.com [msd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
